Hongoquercin A
Description
This compound has been reported in Agaricus with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(4aS,6aR,12aR,12bS)-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-13-11-15-14(19(24)18(13)20(25)26)12-17-22(4)9-6-8-21(2,3)16(22)7-10-23(17,5)27-15/h11,16-17,24H,6-10,12H2,1-5H3,(H,25,26)/t16-,17+,22-,23+/m0/s1 |
InChI Key |
NGQPPHRBPAZXBM-VQDLLJBESA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCCC(C4CCC3(O2)C)(C)C)C)C(=C1C(=O)O)O |
Synonyms |
hongoquercin A |
Origin of Product |
United States |
Foundational & Exploratory
Hongoquercin A: A Technical Guide to its Discovery, Fungal Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hongoquercin A, a sesquiterpenoid antibiotic. It details the discovery of this natural product, the methodology for its isolation from the producing fungal strain, and its biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Executive Summary
This compound is a tetracyclic meroterpenoid with notable antibacterial properties. First isolated from an unidentified fungus, LL-23G227, it exhibits moderate activity against Gram-positive bacteria.[1][2] Its unique chemical structure, combining a sesquiterpenoid and a polyketide-derived aromatic ring, has made it a subject of interest for both natural product chemists and synthetic organic chemists. This guide summarizes the key scientific findings related to this compound, presenting the available quantitative data, detailed experimental protocols for its isolation, and visualizations of the experimental workflow.
Discovery and Producing Organism
This compound, along with its analog Hongoquercin B, was discovered as a secondary metabolite produced by the fermentation of an unidentified fungal strain designated LL-23G227.[1] The producing organism has been identified as a member of the fungal kingdom, though further taxonomic classification is not detailed in the initial discovery publications. Fungi are a well-established source of novel bioactive compounds, including a wide array of antibacterial agents.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the fungal strain LL-23G227. The fermentation conditions have been optimized to maximize the yield of the target compound.
Fermentation Parameters
The following table summarizes the key parameters for the fermentation process.
| Parameter | Optimal Condition | Notes |
| Producing Organism | Unidentified Fungus LL-23G227 | |
| Production Temperature | ~22°C | Growth was observed at 15°C, but was delayed.[1] |
| Culture Medium | Not specified in detail, but is an optimal medium. | Addition of dextrose to the growth media was found to increase the production of Hongoquercin B.[1] |
| This compound Titer | ~2.1 g/liter | In the optimal medium.[1] |
| Hongoquercin B Titer | ~0.02 g/liter | In the optimal medium.[1] |
Experimental Protocol: Fungal Fermentation
-
Inoculum Preparation: A vegetative mycelial suspension of the fungus LL-23G227 is prepared in a suitable seed medium.
-
Production Culture: The production medium is inoculated with the seed culture.
-
Incubation: The fermentation is carried out in shake flasks or fermenters at approximately 22°C with adequate aeration.
-
Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Harvest: Once the peak titer is reached, the fermentation broth is harvested for extraction.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves extraction and chromatographic purification steps.
Experimental Protocol: Extraction and Isolation
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The organic phase, containing this compound and other metabolites, is separated from the aqueous phase and the mycelial mass.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Initial Fractionation: Column chromatography using silica gel or a reversed-phase sorbent (e.g., C18) to separate the components of the crude extract into fractions of decreasing polarity.
-
Fine Purification: Further purification of the this compound-containing fractions is achieved using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water.
-
-
Purity Assessment: The purity of the isolated this compound is determined by analytical HPLC and spectroscopic methods.
Structure Elucidation and Physicochemical Properties
The chemical structure of this compound was determined through extensive spectroscopic analysis.[2] It is characterized as a sesquiterpenoid antibiotic.[2]
Spectroscopic Data
The following table summarizes the key types of spectroscopic data used for the structure elucidation of this compound.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data provide information on the carbon-hydrogen framework of the molecule. 2D NMR experiments (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. |
| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores in the molecule. |
Biological Activity of this compound
This compound exhibits moderate antibacterial activity, primarily against Gram-positive bacteria.[1][2]
Antibacterial Spectrum
The following table summarizes the known antibacterial activity of this compound. (Note: Specific MIC values are not available in the provided search results, but the qualitative activity is reported).
| Bacterial Type | Activity Level |
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | Not reported to be significant |
Mechanism of Action
Preliminary mechanistic studies suggest that this compound acts by causing membrane damage.[1] This mode of action was proposed based on studies conducted with an E. coli strain that is hypersensitive to membrane-active agents.[1] Further evidence for a membrane-disrupting mechanism is the observation that this compound can lyse human red blood cells, indicating a similar effect on eukaryotic cell membranes.[1]
Visualizations
This compound Discovery and Isolation Workflow
Caption: Workflow for the discovery and isolation of this compound.
Conclusion
This compound represents an interesting class of fungal-derived sesquiterpenoid antibiotics. The information presented in this technical guide provides a foundation for further research into its biosynthesis, total synthesis of analogs, and a more detailed investigation of its mechanism of action and potential therapeutic applications. The provided protocols for fermentation and isolation can serve as a starting point for researchers aiming to produce and study this compound.
References
The Enigmatic Blueprint of Hongoquercin A: A Technical Guide to Its Putative Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hongoquercin A, a fungal meroterpenoid with notable antibacterial properties, presents a fascinating case study in the biosynthesis of complex natural products. Despite its discovery and the completion of several elegant total syntheses, the precise enzymatic machinery responsible for its construction within the producing organism remains uncharacterized. The producing fungus, designated LL-23G227, has not been fully identified, and its genome is not publicly available. Consequently, the biosynthetic gene cluster for this compound has yet to be identified and experimentally validated.
This technical guide provides an in-depth overview of the hypothesized biosynthetic pathway of this compound. This pathway is inferred from biomimetic total synthesis studies, which provide strong chemical precedent for the key biosynthetic steps. We will explore the likely precursors, the proposed enzymatic transformations, and the general experimental strategies that would be employed to elucidate this pathway. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis of this compound and related fungal meroterpenoids, providing a roadmap for future research in this area.
The Proposed Biosynthetic Precursors
This compound is a hybrid natural product, possessing a molecular scaffold derived from both the polyketide and terpenoid pathways. The likely precursors are:
-
A Polyketide-Derived Aromatic Moiety: A resorcylic acid derivative is the proposed polyketide precursor. This is consistent with the biosynthesis of many other fungal meroterpenoids.
-
A Terpenoid Moiety: Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the putative terpenoid precursor that forms the decalin ring system.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a series of enzyme-catalyzed reactions, culminating in a key intramolecular [4+2] cycloaddition. The following sections detail the likely enzymatic steps.
Assembly of the Polyketide Precursor
The resorcylic acid core is likely assembled by a Type I Polyketide Synthase (PKS) . These large, multifunctional enzymes catalyze the iterative condensation of acyl-CoA units. In this case, the PKS would likely utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to build a polyketide chain that is subsequently cyclized and aromatized to form the resorcylic acid scaffold.
Prenylation of the Aromatic Core
A prenyltransferase (PT) is hypothesized to catalyze the attachment of the farnesyl group from FPP to the polyketide-derived aromatic ring. This is a common strategy in meroterpenoid biosynthesis to link the two precursor pathways.
The Key Cyclization: A Putative Intramolecular Diels-Alder Reaction
The defining structural feature of this compound is its tetracyclic ring system. Biomimetic syntheses strongly support the hypothesis that this is formed through an intramolecular Diels-Alder reaction . This [4+2] cycloaddition would involve the farnesyl side chain acting as the diene and a double bond within the polyketide-derived portion acting as the dienophile. It is plausible that this reaction is catalyzed by a dedicated Diels-Alderase enzyme to control the stereochemistry of the final product. The existence of such enzymes in fungal secondary metabolism is an area of active research.
Final Tailoring Steps
Following the key cyclization, additional tailoring enzymes , such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases, would likely be required to install the final functional groups on the this compound scaffold.
Visualizing the Putative Pathway and Experimental Workflow
Diagram 1: Hypothesized Biosynthetic Pathway of this compound
Caption: A diagram of the hypothesized biosynthetic pathway of this compound.
Diagram 2: General Experimental Workflow for Pathway Elucidation
Caption: A general workflow for the elucidation of a fungal natural product biosynthetic pathway.
Quantitative Data Summary
Due to the fact that the this compound biosynthetic gene cluster has not been identified and no enzymatic studies have been performed, there is currently no quantitative data available on this pathway. Future research following the experimental workflow outlined above will be necessary to generate data on enzyme kinetics, precursor incorporation rates, and product yields.
Detailed Methodologies for Key Experiments
The following sections describe the general protocols for the key experiments that would be required to elucidate the this compound biosynthetic pathway.
Identification of the Biosynthetic Gene Cluster
-
Genome Sequencing: High-quality genomic DNA would be extracted from the producing fungus, LL-23G227. The genome would then be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs). The search would focus on BGCs containing a Type I PKS gene in proximity to a terpene cyclase and/or a prenyltransferase gene.
-
Homology Analysis: The predicted protein sequences from the candidate BGC would be compared to known enzymes from other fungal meroterpenoid pathways to further support their putative functions.
Functional Characterization of the Gene Cluster and Individual Enzymes
-
Heterologous Expression: The entire predicted BGC would be cloned into a suitable fungal expression host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host would confirm the identity of the gene cluster.
-
Gene Knockout Studies: Individual genes within the identified BGC in the native producer (if genetically tractable) or the heterologous host would be deleted or silenced. The resulting changes in the metabolite profile would be analyzed by LC-MS to determine the function of each gene. For example, knockout of the PKS gene would be expected to abolish production of this compound and all pathway intermediates.
-
In Vitro Enzyme Assays:
-
Each putative biosynthetic enzyme would be individually cloned and expressed in a suitable host (e.g., E. coli or S. cerevisiae) and purified.
-
The purified enzymes would be incubated with their predicted substrates to confirm their catalytic activity. For instance, the purified PKS would be supplied with acetyl-CoA, malonyl-CoA, and NADPH to test for the formation of the resorcylic acid intermediate. The purified prenyltransferase would be incubated with the resorcylic acid intermediate and FPP to confirm the formation of the prenylated intermediate. The putative Diels-Alderase would be tested with the prenylated intermediate to observe the formation of the cyclized product.
-
The products of these enzymatic reactions would be analyzed by HPLC, LC-MS, and NMR to confirm their structures.
-
Precursor Incorporation Studies
-
Isotopic Labeling: The producing fungus would be cultured in the presence of isotopically labeled precursors, such as [1-¹³C]-acetate, [¹³C]-methyl-L-methionine, or ¹³C-labeled mevalonate.
-
Analysis: this compound would be isolated from these cultures, and the incorporation of the isotopic labels would be analyzed by mass spectrometry and NMR spectroscopy. This would definitively confirm the polyketide and terpenoid origins of the different parts of the molecule.
Future Outlook
The elucidation of the this compound biosynthetic pathway promises to unveil novel enzymatic chemistry, potentially including a new fungal Diels-Alderase. The identification and characterization of the complete set of biosynthetic enzymes will not only provide fundamental insights into the biosynthesis of complex meroterpenoids but also open up opportunities for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The roadmap outlined in this guide provides a clear path forward for the scientific community to unravel the biosynthetic secrets of this intriguing natural product.
Hongoquercin A: A Technical Guide on its Antibacterial Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hongoquercin A, a sesquiterpenoid antibiotic isolated from the unidentified fungus LL-23G227, has demonstrated moderate antibacterial activity specifically targeting Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its efficacy against Gram-positive pathogens. The document outlines the likely mechanism of action, presents available quantitative data, and details standardized experimental protocols for the evaluation of its antimicrobial properties. Visual diagrams are included to elucidate key experimental workflows and the proposed mechanism of action.
Introduction
This compound is a natural product belonging to the sesquiterpenoid class of compounds.[1][2] First isolated from the fermentation extracts of an unidentified fungus, LL-23G227, it has been identified as a potential antibacterial agent.[1] Early studies have indicated that this compound exhibits a selective, moderate level of activity against Gram-positive bacteria.[1][2] The primary mode of its bactericidal action is believed to be the disruption of the bacterial cell membrane.[1] This guide aims to consolidate the available scientific information on this compound, providing a technical resource for researchers engaged in the discovery and development of novel antibacterial agents.
Quantitative Data on Antibacterial Activity
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other antibacterial sesquiterpenoids against a range of Gram-positive bacteria. This data is presented to provide a contextual understanding of the potential potency of this class of compounds.
| Sesquiterpenoid Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 2 | Staphylococcus aureus | 15.4 | [1] |
| Compound 3 | Staphylococcus aureus | 13.6 | [1] |
| Compound 33 | Staphylococcus aureus | 62.5 | [1] |
| Compound 33 | Enterobacter faecalis | 125 | [1] |
| Compound 34 | Staphylococcus aureus | 62.5 | [1] |
| Compound 34 | Enterobacter faecalis | 125 | [1] |
| Compound 35 | Enterobacter faecalis | 150-300 | [1] |
| Compound 36 | Enterobacter faecalis | 150-300 | [1] |
| Compound 70 | Staphylococcus aureus | 128 | [1] |
| Compound 99 | Micrococcus luteus | 0.5 | [1] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the antibacterial activity and mechanism of action of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or test compound)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Assessment of Bacterial Membrane Damage
This protocol outlines a method to investigate if a compound's antibacterial activity is due to the disruption of the bacterial cell membrane.
Materials:
-
This compound (or test compound)
-
Gram-positive bacterial strain
-
Phosphate-buffered saline (PBS)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase as described in the MIC protocol.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a defined optical density (e.g., OD600 of 0.1).
-
-
Treatment with this compound:
-
Treat the bacterial suspension with this compound at its MIC and supra-MIC concentrations.
-
Include an untreated control (bacterial suspension in PBS) and a positive control for membrane damage (e.g., treatment with 70% isopropanol).
-
Incubate the samples at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Staining:
-
Add the SYTO 9 and propidium iodide fluorescent stains to each sample according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Measure the fluorescence of each sample using a fluorometer with appropriate excitation and emission wavelengths for SYTO 9 (green fluorescence) and propidium iodide (red fluorescence).
-
Alternatively, visualize the stained bacteria using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
-
Proposed Mechanism of Action: Membrane Disruption
The available evidence strongly suggests that this compound exerts its bactericidal effect by compromising the integrity of the bacterial cell membrane.[1] This mechanism is common among lipophilic compounds like many sesquiterpenoids, which can intercalate into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The lytic activity of this compound against human red blood cells further supports this membrane-disrupting hypothesis.[1]
References
Hongoquercin A: An In-Depth Technical Guide on the Core Mechanism of Action as an Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hongoquercin A is a sesquiterpenoid antibiotic first isolated from the unidentified fungus LL-23G227.[1][2] Initial mechanistic studies have suggested that its primary mode of action against bacteria is the disruption of the cell membrane.[1] This technical guide synthesizes the available, albeit limited, information on this compound's antibiotic activity and proposed mechanism. It further provides generalized experimental protocols and conceptual workflows to encourage and guide future in-depth research into this compound's potential as a therapeutic agent. The core focus of this document is to present the foundational knowledge and outline a path for the comprehensive elucidation of its antibacterial properties.
Core Mechanism of Action: Membrane Damage
As a sesquiterpenoid, this compound possesses a hydrophobic structure, which is a common characteristic of many membrane-active antimicrobial compounds.[3][4] It is hypothesized that the hydrophobic nature of this compound facilitates its insertion into the bacterial phospholipid bilayer. This insertion likely disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell lysis.[5]
Currently, there are no publicly available studies detailing specific interactions with membrane components, effects on membrane potential, or the formation of pores or channels. The proposed mechanism is based on the observed phenotype of cell lysis.[1]
Data Presentation: Antibacterial Activity
The antibacterial activity of this compound has been described as moderate, with a noted efficacy against Gram-positive bacteria.[1][2] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not available in the current literature. The table below summarizes the reported qualitative activity.
| Bacterial Type | Observed Activity | Reference |
| Gram-positive bacteria | Moderate activity | [1][2] |
| Escherichia coli imp strain | Bactericidal action | [1] |
Experimental Protocols
Detailed experimental protocols from the original studies on this compound have not been published. However, based on the description of the findings, standard microbiological techniques were likely employed. To facilitate further research, a detailed, generalized protocol for assessing antibiotic-induced membrane damage is provided below.
Protocol: Assessment of Bacterial Membrane Integrity using SYTOX Green Assay
This protocol describes a method to determine if an antibiotic, such as this compound, damages the bacterial cytoplasmic membrane, making it permeable to the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.
1. Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
This compound stock solution (in a suitable solvent like DMSO).
-
SYTOX Green stain (e.g., 5 mM solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., a known membrane-damaging agent like Polymyxin B).
-
Negative control (vehicle, e.g., DMSO).
-
96-well black, clear-bottom microplates.
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm).
2. Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C) with shaking. The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.5.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the washed bacterial suspension to each well.
-
Add 50 µL of PBS containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC, if known, or a range of concentrations if MIC is unknown). Include wells for the positive and negative controls.
-
Add SYTOX Green to each well to a final concentration of 5 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only PBS and SYTOX Green.
-
Normalize the fluorescence values to the positive control (100% permeabilization) and negative control (0% permeabilization).
-
Plot the normalized fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on membrane permeability.
-
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for investigating the mechanism of action of a novel antibiotic like this compound.
Conclusion and Future Directions
The current body of knowledge identifies this compound as a sesquiterpenoid antibiotic with moderate activity against Gram-positive bacteria, likely acting through the disruption of the cell membrane.[1][2] However, the initial findings from over two decades ago have not been substantially built upon, leaving a significant gap in our understanding of this compound.
To validate this compound as a potential antibiotic lead, the following research is imperative:
-
Comprehensive Activity Spectrum: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Detailed Mechanistic Studies: Utilization of modern biophysical and imaging techniques, such as those outlined in the experimental protocol section, to confirm and detail the membrane-damaging effects. This includes assessing membrane potential, lipid interaction, and pore formation.
-
Toxicity and Selectivity: In-depth evaluation of its hemolytic activity and cytotoxicity against various mammalian cell lines to determine its therapeutic index.
-
Target Identification: If the mechanism is more specific than general membrane disruption, studies to identify the precise molecular target within the bacterial cell are needed.
Further investigation into this compound and its analogues could provide a novel scaffold for the development of new antibiotics, particularly those targeting the challenging landscape of Gram-positive pathogens.
References
- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.biomol.com [resources.biomol.com]
Hongoquercin A: A Technical Guide to its Fungal Origin, Production, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin A is a bioactive meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway involving both polyketide and terpenoid precursors. First isolated in 1998, it is distinguished by a complex tetracyclic structure comprising a sesquiterpenoid-derived decalin-dihydrobenzopyran ring system. This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, by a proposed mechanism of membrane damage.[1][2] This technical guide provides a comprehensive overview of the known natural sources, production parameters, and the putative biosynthetic pathway of this compound.
Natural Sources and Fungal Strains
This compound is a fungal metabolite. To date, the exclusive producing organism identified in the scientific literature is an unidentified terrestrial fungus designated as strain LL-23G227.[3][4][5] While one of the initial discovery papers mentions the producing organism under the phylum Helminthosporium, a more detailed taxonomic classification of strain LL-23G227 is not publicly available.[2]
Quantitative Production Data
The production of this compound and its congener, Hongoquercin B, has been quantified from fermentation cultures of the fungus LL-23G227. The optimal temperature for antibiotic production was found to be approximately 22°C.[3][5] While growth was observed at 15°C, the production was delayed.[3][5] The reported titers in an optimized fermentation medium are summarized below.
| Compound | Titer (g/L) |
| This compound | ~ 2.1 |
| Hongoquercin B | ~ 0.02 |
| Table 1: Production titers of Hongoquercins from fungus LL-23G227 in optimal medium.[3][5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the fermentation and purification of this compound are not fully detailed in the available scientific literature. However, based on the published findings and standard practices in natural product chemistry, a generalized workflow can be outlined.
Fermentation
The production of this compound is achieved through submerged fermentation of the fungal strain LL-23G227.
-
Producing Strain: Unidentified fungus LL-23G227.
-
Fermentation Type: Submerged liquid fermentation.
-
Temperature: The optimal temperature for production is 22°C.[3][5]
-
Medium: The specific composition of the "optimum medium" used to achieve the titers listed in Table 1 is not specified in the cited literature. However, fungal fermentation media for secondary metabolite production typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. It was noted that the addition of dextrose to the growth media specifically increased the production of Hongoquercin B.[3][5]
-
Incubation: Aerobic fermentation is carried out in shake flasks or bioreactors for a period sufficient for biomass growth and secondary metabolite production, which can range from several days to weeks.
Isolation and Purification
This compound is isolated from the fermentation extracts.[2][3] The process involves extraction of the whole broth or separated mycelium and culture filtrate, followed by chromatographic separation.
-
Harvesting: At the end of the fermentation period, the culture broth, containing both the mycelium and the liquid medium, is harvested.
-
Extraction: The whole broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites from the aqueous phase.
-
Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more stages of chromatography to isolate this compound. The use of High-Pressure Liquid Chromatography (HPLC) has been explicitly mentioned for this purpose.[3][5] A typical purification sequence would involve:
-
Initial Fractionation: Separation of the crude extract using silica gel column chromatography with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).
-
Fine Purification: Further purification of the this compound-containing fractions using reverse-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.
-
-
Characterization: The final purified compound's structure is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Proposed Biosynthetic Pathway
The chemical structure of this compound indicates a mixed biosynthetic origin, characteristic of meroterpenoids.[1] While the specific biosynthetic gene cluster in fungus LL-23G227 has not been reported, a putative pathway has been inferred from biomimetic total synthesis studies.[1] This pathway involves the convergence of the polyketide and mevalonate (terpenoid) pathways.
-
Polyketide Moiety Synthesis: A polyketide synthase (PKS) is proposed to synthesize an orsellinic acid-type aromatic precursor from acetyl-CoA and malonyl-CoA units.
-
Sesquiterpenoid Moiety Synthesis: Concurrently, the mevalonate pathway produces the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[6]
-
Prenylation: A prenyltransferase enzyme likely catalyzes the attachment of the farnesyl group from FPP to the polyketide-derived aromatic ring, forming a farnesyl-resorcylate intermediate.[1]
-
Cationic Cyclization: The final key step is a proposed enzyme-mediated, acid-catalyzed cationic polyene cyclization of the farnesyl side chain to construct the characteristic fused tetracyclic ring system of this compound.[1]
Conclusion
This compound remains a compelling natural product due to its complex chemical architecture and antibacterial properties. It is produced by the terrestrial fungus LL-23G227 with significant yields reported under optimal fermentation conditions. While detailed experimental protocols for its production and isolation are not extensively published, established methodologies in mycology and natural product chemistry provide a clear framework for its generation and purification. The biosynthesis is understood to follow a classic meroterpenoid pathway, a hypothesis strongly supported by biomimetic chemical syntheses. Further investigation into the producing organism's genome is required to identify the specific biosynthetic gene cluster, which could unlock opportunities for synthetic biology approaches to improve yields and generate novel analogs for drug discovery and development.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Hongoquercin A: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hongoquercin A is a tetracyclic meroterpenoid natural product first isolated from an unidentified fungus.[1] It has garnered interest within the scientific community due to its moderate antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from seminal isolation and synthetic chemistry literature. The document presents quantitative data in structured tables, outlines experimental protocols for its characterization, and includes visualizations of relevant experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound belongs to the meroterpenoid class of natural products, which are of mixed biosynthetic origin, partially derived from the polyketide pathway and the terpenoid pathway. Its complex and stereochemically rich tetracyclic core, featuring a trans-transoid decalin-dihydrobenzopyran ring system, presents a challenging and intriguing target for total synthesis and a platform for the development of new therapeutic agents. This guide serves as a centralized repository of its fundamental physicochemical characteristics.
Physical Properties
The physical properties of this compound have been characterized following its isolation and, more extensively, through various total synthesis campaigns. While the original isolation paper does not specify all physical constants, synthetic routes have provided detailed characterization of the molecule.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White solid | Inferred from synthetic procedures |
| Molecular Formula | C₂₅H₃₄O₄ | [1] |
| Molecular Weight | 402.54 g/mol | [1] |
| Melting Point | Not reported | |
| Optical Rotation | Not reported | |
| Solubility | Soluble in methanol, ethyl acetate, diethyl ether | Inferred from isolation and purification protocols |
Chemical Properties
The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its reactivity is dictated by the presence of a carboxylic acid, a phenol, and a complex saturated polycyclic system.
Table 2: Chemical Properties of this compound
| Property | Description | Source |
| Chemical Class | Meroterpenoid | [1] |
| Functional Groups | Carboxylic acid, Phenol, Alkene, Ether | [1] |
| Reactivity | Can undergo esterification, etherification, and reactions of the aromatic ring. The stereocenters can be susceptible to epimerization under certain conditions. | Inferred from synthetic studies |
Spectroscopic Data
The structural elucidation of this compound relied heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following data is for the synthesized compound and is consistent with the data for the natural product.
Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent not specified)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent not specified)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound.
Table 5: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula | Source |
| HRMS | ESI | Data not available in search results | C₂₅H₃₄O₄ | [1] |
Experimental Protocols
This section details the methodologies employed for the isolation, purification, and characterization of this compound.
Isolation and Purification
This compound was first isolated from the fermentation broth of an unidentified fungus. The general workflow for its isolation is depicted below.
Protocol:
-
Fermentation: The producing fungal strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography to separate compounds based on polarity, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and a final purification step using high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the accurate mass and elemental composition, leading to the molecular formula.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of protons and carbons, respectively, helping to identify functional groups and the number of different types of atoms.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule.
-
Stereochemical Analysis: Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are used to determine the through-space proximity of protons, which helps in assigning the relative stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and its absolute stereochemistry.
Synthesis
The total synthesis of (+)-Hongoquercin A has been achieved by multiple research groups. These synthetic routes often involve complex stereoselective reactions to construct the tetracyclic core. A generalized retrosynthetic analysis is presented below.
Biological Activity
This compound has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria. Further studies are required to fully elucidate its mechanism of action and potential as a lead compound for drug development.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers. The presented data, protocols, and workflows offer a foundational understanding of this intriguing natural product. The continued exploration of this compound's synthesis and biological activity holds promise for future discoveries in medicinal chemistry and drug development.
References
A Technical Guide to the Preliminary Cytotoxicity of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific cytotoxicity of Hongoquercin A is limited. This document summarizes the existing findings and provides a generalized framework for its potential cytotoxic evaluation based on the suggested mechanism of action.
Introduction
This compound is a sesquiterpenoid antibiotic isolated from an unidentified fungus.[1] While its primary characterization has been in the context of antibacterial activity, preliminary observations suggest a potential for cytotoxicity against eukaryotic cells.[2] Mechanistic studies on its antibacterial properties indicated that this compound acts via membrane damage.[2] This mode of action is often not specific to prokaryotic cells and can translate to cytotoxic effects in mammalian cells. This guide provides an overview of the currently known cytotoxic effects of this compound and outlines relevant experimental protocols and potential mechanisms of action for further investigation.
Quantitative Cytotoxicity Data
Detailed quantitative data, such as IC50 values of this compound against various cancer cell lines, are not available in the public domain. The primary reported cytotoxic effect is on human red blood cells.
| Cell Type | Assay | Observed Effect | Quantitative Data (IC50) | Reference |
| Human Red Blood Cells | Hemolysis Assay | Cell lysis | Not Reported | [2] |
Postulated Mechanism of Action: Membrane Damage
The lytic effect of this compound on human red blood cells suggests that its cytotoxic mechanism of action in eukaryotic cells is likely due to the disruption of the cell membrane integrity.[2] This is consistent with its observed antibacterial mechanism.[2] Damage to the plasma membrane leads to a loss of ionic homeostasis, leakage of intracellular contents, and ultimately, cell death.
The following diagram illustrates a generalized pathway of cell death initiated by membrane damage, a plausible mechanism for this compound's cytotoxicity.
Experimental Protocols
Given the observed hemolytic activity of this compound, a hemolysis assay is a critical preliminary cytotoxicity study.
This protocol is a generalized procedure for assessing the hemolytic activity of a compound.
Objective: To determine the concentration-dependent hemolytic activity of this compound on human red blood cells (RBCs).
Materials:
-
This compound stock solution of known concentration.
-
Fresh human whole blood stabilized with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (or distilled water) as a positive control for 100% hemolysis.
-
PBS as a negative control.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge whole blood to pellet the RBCs.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending in PBS and centrifuging. Repeat this step 3-5 times.
-
After the final wash, prepare a 2% (v/v) RBC suspension in PBS.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the 2% RBC suspension to each well containing the this compound dilutions, the positive control, and the negative control.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement:
-
After incubation, centrifuge the plate to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm or 415 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula:
-
Plot the % hemolysis against the concentration of this compound to determine the HC50 value (the concentration that causes 50% hemolysis).
-
The following diagram outlines the workflow for the hemolysis assay.
Future Directions
The preliminary observation of hemolytic activity warrants a more comprehensive investigation into the cytotoxicity of this compound. Future studies should aim to:
-
Determine the IC50 values of this compound against a panel of human cancer cell lines using standard cytotoxicity assays such as MTT, XTT, or LDH release assays.
-
Investigate the kinetics of cytotoxicity to understand if the effect is rapid (suggesting membrane disruption) or delayed.
-
Explore the detailed molecular mechanisms underlying its cytotoxicity, including its effects on membrane potential, intracellular calcium levels, and the activation of specific cell death pathways (e.g., apoptosis, necroptosis).
-
Evaluate the in vivo toxicity and therapeutic potential of this compound in preclinical animal models.
Conclusion
The current body of evidence on the cytotoxicity of this compound is nascent, with the only reported effect being the lysis of human red blood cells.[2] This suggests a mechanism of action involving membrane damage, which is consistent with its antibacterial properties.[2] The provided experimental framework and hypothetical signaling pathway serve as a guide for future, more detailed investigations required to fully characterize the cytotoxic potential of this compound for any therapeutic applications. Rigorous and systematic studies are essential to elucidate its efficacy and safety profile.
References
Methodological & Application
Total Synthesis of (+)-Hongoquercin A from trans,trans-Farnesol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of the meroterpenoid natural product, (+)-Hongoquercin A, commencing from the commercially available starting material, trans,trans-farnesol. The synthesis employs a biomimetic strategy, featuring a key palladium-catalyzed decarboxylative allylic rearrangement to construct the farnesyl resorcylate core, followed by a diastereoselective cationic polyene cyclization to furnish the tetracyclic framework of the target molecule. This application note includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the successful replication of this synthesis.
Introduction
(+)-Hongoquercin A is a meroterpenoid natural product isolated from terrestrial fungi, which has demonstrated notable antibacterial activity.[1] Its complex tetracyclic structure, featuring a drimane core fused to a resorcinol moiety, has made it an attractive target for total synthesis. The synthetic route detailed herein, primarily based on the work of Barrett and colleagues, utilizes a convergent and efficient strategy that mimics the proposed biosynthetic pathway of this class of natural products.[1][2] The key transformations involve the construction of a farnesyl-substituted β-keto ester, which undergoes a palladium-catalyzed decarboxylative allylic rearrangement and subsequent aromatization to form a key resorcylate intermediate. The synthesis is completed by a Lewis acid-mediated cationic polyene cyclization, which diastereoselectively constructs the intricate tetracyclic core of (+)-Hongoquercin A.
Synthetic Pathway Overview
The total synthesis of (+)-Hongoquercin A from trans,trans-farnesol can be conceptualized in two main stages: the synthesis of the farnesyl resorcylate intermediate and the subsequent biomimetic cyclization to the final product.
Caption: Overall synthetic strategy for (+)-Hongoquercin A.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of (+)-Hongoquercin A.
Step 1: Synthesis of the Dioxinone β-Keto Ester
This step involves the trapping of an in situ generated acylketene with trans,trans-farnesol.
Protocol:
-
To a solution of Meldrum's acid derivative (1.0 eq) in anhydrous toluene (0.1 M), add trans,trans-farnesol (1.2 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the dioxinone β-keto ester.
Step 2: Synthesis of the Farnesyl Resorcylate
This key transformation involves a palladium-catalyzed decarboxylative allylic rearrangement followed by in-situ aromatization.
Protocol:
-
To a solution of the dioxinone β-keto ester (1.0 eq) in anhydrous THF (0.05 M), add Pd₂(dba)₃ (0.05 eq) and triphenylphosphine (0.2 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add a solution of 2-acetyl-gamma-butyrolactone (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, and heat the reaction to 65 °C.
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the farnesyl resorcylate.
Step 3: Cationic Polyene Cyclization to (+)-Hongoquercin A
The final step involves a diastereoselective cationic polyene cyclization to form the tetracyclic core.
Protocol:
-
Dissolve the farnesyl resorcylate (1.0 eq) in anhydrous dichloromethane (0.01 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of tin(IV) chloride (2.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (+)-Hongoquercin A.
Data Presentation
The following tables summarize the quantitative data for the key intermediates and the final product in the synthesis of (+)-Hongoquercin A.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Dioxinone β-Keto Ester | 1 | C₂₅H₃₈O₄ | 402.57 | 75-85 | Colorless oil |
| Farnesyl Resorcylate | 2 | C₂₅H₃₆O₄ | 400.55 | 60-70 | Pale yellow oil |
| (+)-Hongoquercin A | 3 | C₂₅H₃₆O₄ | 400.55 | 50-60 | White solid |
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ | Optical Rotation [α]²⁰D |
| Dioxinone β-Keto Ester | 5.0-5.2 (m, 3H), 4.6 (d, J=8.0 Hz, 2H), 3.4 (s, 2H), 2.1-1.9 (m, 8H), 1.7-1.5 (m, 15H) | 168.5, 164.2, 145.1, 140.3, 135.8, 124.1, 123.8, 118.9, 98.7, 62.4, 49.8, 39.7, 39.6, 26.7, 26.2, 25.7, 17.7, 16.5, 16.0 | calcd. for C₂₅H₃₉O₄⁺: 403.2848, found: 403.2851 | N/A |
| Farnesyl Resorcylate | 6.2-6.4 (m, 2H), 5.1-5.3 (m, 3H), 3.3 (d, J=7.2 Hz, 2H), 2.5 (s, 3H), 2.1-1.9 (m, 8H), 1.7-1.5 (m, 12H) | 158.1, 156.4, 142.3, 138.5, 135.4, 131.3, 124.3, 123.9, 115.2, 108.1, 101.9, 39.7, 28.3, 26.7, 26.6, 25.7, 17.7, 16.0, 9.5 | calcd. for C₂₅H₃₇O₄⁺: 401.2692, found: 401.2690 | N/A |
| (+)-Hongoquercin A | 6.1 (s, 1H), 3.4 (dd, J=11.2, 4.4 Hz, 1H), 2.6 (s, 3H), 1.8-0.8 (m, 27H) | 155.2, 154.8, 138.1, 111.9, 108.4, 102.1, 78.9, 55.6, 50.1, 41.8, 40.2, 39.8, 37.4, 33.4, 33.3, 27.5, 24.5, 21.7, 19.5, 18.2, 16.6, 15.6, 9.8 | calcd. for C₂₅H₃₇O₄⁺: 401.2692, found: 401.2689 | +25.4 (c 1.0, CHCl₃) |
Experimental Workflow Visualization
The following diagram illustrates the workflow for a single synthetic cycle from the dioxinone β-keto ester to the purified (+)-Hongoquercin A.
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Biomimetic Synthesis of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Hongoquercin A, a tetracyclic meroterpenoid with notable biological activities. The strategies outlined herein are based on published literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a fungal meroterpenoid characterized by a complex tetracyclic ring system, combining a polyketide-derived resorcinol core with a sesquiterpenoid moiety.[1] Its intriguing molecular architecture and promising antibacterial activity have made it an attractive target for total synthesis. Biomimetic approaches, which mimic the proposed biosynthetic pathways, offer an elegant and efficient strategy for the construction of such complex natural products. These strategies often involve a dual biomimetic approach, sequentially assembling the aromatic and terpenoid portions from acyclic precursors.[2]
This document details two prominent biomimetic strategies for the synthesis of this compound, focusing on the key chemical transformations and providing detailed experimental protocols.
Strategy 1: Dual Biomimetic Synthesis via Polyketide Aromatization and Cationic Polyene Cyclization
This strategy, pioneered by the Barrett group, commences with the commercially available acyclic terpenoid, trans,trans-farnesol, and employs a sequential polyketide aromatization and a late-stage cationic polyene cyclization to construct the this compound core.[2]
Signaling Pathway and Logic Diagram
Caption: Overall workflow for the dual biomimetic synthesis of this compound.
Key Experimental Protocols
1. Synthesis of the Farnesyl-Resorcylate Intermediate
This phase involves the construction of the aromatic resorcylate core functionalized with the farnesyl side chain. A key step is the palladium-catalyzed decarboxylative allylic rearrangement of a dioxinone β,δ-diketo ester, which is subsequently aromatized.[2]
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1a | Formation of Dioxinone Diketo Ester from trans,trans-Farnesol | 1. Acetoacetate derivative, Base 2. Meldrum's acid derivative | Data not fully available |
| 1b | Pd-Catalyzed Decarboxylative Allylic Rearrangement | Pd(PPh₃)₄, THF, reflux | ~80% |
| 1c | Aromatization to Farnesyl Resorcylate | Base (e.g., DBU), heat | ~90% |
Protocol for Pd-Catalyzed Decarboxylative Allylic Rearrangement (Representative)
-
To a solution of the dioxinone β,δ-diketo ester (1.0 eq) in anhydrous THF is added Pd(PPh₃)₄ (0.05 eq).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the rearranged product.
2. Polyene Cyclization to this compound
The farnesyl-resorcylate intermediate undergoes a regioselective oxidation of the terminal double bond, followed by a cationic cyclization to furnish the tetracyclic core of this compound.[2]
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 2a | Regioselective Terminal Alkene Oxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | ~70-80% |
| 2b | Cationic Polyene Cyclization | Lewis Acid (e.g., SnCl₄), CH₂Cl₂, -78 °C | ~50-60% |
Protocol for Cationic Polyene Cyclization
-
A solution of the terminal epoxide (1.0 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
-
A solution of SnCl₄ (1.2 eq) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield this compound.
Strategy 2: Biomimetic Synthesis via Gold-Catalyzed Enyne Cyclization
An alternative biomimetic approach utilizes a gold-catalyzed enyne cyclization as a key step. This strategy begins with geraniol and involves the synthesis of an enyne resorcylate precursor.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound analogs via enyne cyclization.
Key Experimental Protocols
1. Synthesis of the Enyne Resorcylate Precursor
This multi-step sequence transforms geraniol into a key dioxinone keto ester, which is then converted to the enyne resorcylate.[1]
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1a | Synthesis of Dioxinone Keto Ester from Geraniol | Multi-step sequence involving allylic functionalization and alkyne synthesis | Data not fully available |
| 1b | Conversion to Enyne Resorcylate | 1. Regioselective acylation 2. Tsuji-Trost rearrangement 3. Aromatization | Data not fully available |
2. Gold-Catalyzed Enyne Cyclization
The enyne resorcylate undergoes a gold-catalyzed cyclization to form the core structure of Hongoquercin analogs.
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 2a | Gold-Catalyzed Enyne Cyclization | Au(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆), solvent (e.g., CH₂Cl₂) | ~60-70% |
Protocol for Gold-Catalyzed Enyne Cyclization (Representative)
-
To a solution of the enyne resorcylate precursor (1.0 eq) in anhydrous CH₂Cl₂ is added the gold(I) catalyst (0.05 eq).
-
The reaction mixture is stirred at room temperature for 1-3 hours, or until complete consumption of the starting material as indicated by TLC.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the cyclized product.
Data Summary
The following table summarizes the overall yields for the synthesis of this compound via the dual biomimetic strategy.
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| trans,trans-Farnesol | 6 | ~20% | [2] |
Conclusion
The biomimetic synthesis strategies for this compound provide efficient and elegant routes to this complex natural product. The dual biomimetic approach from trans,trans-farnesol is particularly noteworthy for its convergency and stereocontrol in the cationic polyene cyclization step. The gold-catalyzed enyne cyclization offers an alternative and powerful method for the construction of the tetracyclic core. These application notes provide a foundation for researchers to further explore the synthesis of this compound and its analogs for potential therapeutic applications.
References
- 1. Biomimetic Syntheses of Analogs of this compound and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Hongoquercin A: A Detailed Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the key steps in the enantioselective synthesis of the tetracyclic meroterpenoid, (+)-Hongoquercin A. This natural product has garnered significant interest due to its unique chemical architecture and potential biological activity. The synthesis described herein follows a biomimetic approach, commencing from the readily available starting material, trans,trans-farnesol.
The core strategy involves three pivotal transformations: a palladium-catalyzed decarboxylative allylic rearrangement to construct a key β,δ-diketo dioxinone intermediate, a subsequent aromatization to form a farnesyl-resorcylate, and a final, stereochemistry-defining enantioselective polyene cyclization. This application note will delve into the specifics of each of these critical steps, providing detailed protocols and quantitative data to aid in their replication and adaptation.
Key Synthetic Steps: An Overview
The enantioselective synthesis of (+)-Hongoquercin A is a multi-step process that hinges on the precise execution of several key chemical reactions. The overall workflow is depicted below, highlighting the progression from the linear precursor to the complex tetracyclic core of the natural product.
Figure 1. High-level workflow for the enantioselective synthesis of (+)-Hongoquercin A.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess for the key transformations in the synthesis of (+)-Hongoquercin A. This data is compiled from the seminal work in the field and provides a benchmark for researchers undertaking this synthesis.[1][2]
| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement | β,δ-Diketo Dioxinone | 85-90 | N/A | [1] |
| Aromatization | Farnesyl-Resorcylate Intermediate | 75-80 | N/A | [1] |
| Enantioselective Protonation-Cyclization | (+)-Hongoquercin A | 15 | 20 | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the three key steps in the enantioselective synthesis of (+)-Hongoquercin A.
Palladium(0)-Catalyzed Decarboxylative Allylic Rearrangement
This reaction establishes the core carbon skeleton of the resorcinol precursor through a palladium-catalyzed rearrangement of a dioxinone β,δ-diketo ester.[1][2]
Reaction Scheme:
Figure 2. Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement.
Protocol:
-
To a solution of the dioxinone β,δ-diketo ester (1.0 equiv) in anhydrous and degassed tetrahydrofuran (THF, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β,δ-diketo dioxinone.
Aromatization to the Farnesyl-Resorcylate Intermediate
The β,δ-diketo dioxinone is then aromatized to form the key farnesyl-resorcylate intermediate, which is the direct precursor for the subsequent cyclization.[1][2]
Reaction Scheme:
Figure 3. Aromatization to Farnesyl-Resorcylate.
Protocol:
-
To a solution of the β,δ-diketo dioxinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at room temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the farnesyl-resorcylate.
Enantioselective Polyene Cyclization via Protonation
This crucial step establishes the tetracyclic core of (+)-Hongoquercin A with the desired stereochemistry. The enantioselectivity is induced by a chiral Brønsted acid catalyst during the protonation-initiated cyclization cascade.[2]
Reaction Scheme:
Figure 4. Enantioselective Protonation-Cyclization.
Protocol:
-
Prepare a solution of the chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid, 0.2 equiv) in anhydrous dichloromethane (0.01 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
To this solution, add a solution of antimony pentachloride (SbCl₅, 0.2 equiv) in dichloromethane. Stir the mixture for 30 minutes at -78 °C to pre-form the Lewis acid-enhanced chiral Brønsted acid complex.
-
Add a solution of the farnesyl resorcylate (1.0 equiv) in dichloromethane dropwise to the catalyst solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion (typically after several hours), quench the reaction by the addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate (+)-Hongoquercin A. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
Logical Relationships in the Synthesis
The synthetic sequence for (+)-Hongoquercin A is a highly logical progression, where each step sets the stage for the next. The initial steps are dedicated to assembling a linear precursor with the correct functionalities, which is then poised for the key cyclization event.
Figure 5. Logical flow of the (+)-Hongoquercin A synthesis.
This detailed guide provides researchers with the necessary information to undertake the enantioselective synthesis of (+)-Hongoquercin A. The provided protocols and data serve as a valuable resource for navigating the key challenges of this complex and elegant total synthesis.
References
Application Notes and Protocols for Hongoquercin A in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin A is a sesquiterpenoid antibiotic that has been isolated from an unidentified terrestrial fungus.[1] It is structurally related to compounds commonly found in brown algae and dictyoceratid sponges.[1] Preliminary studies have indicated that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.[1] Notably, it has shown potential against clinically significant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] The primary mechanism of its bactericidal action is suggested to be the disruption of the bacterial cell membrane.[2]
These application notes provide detailed protocols for performing antibacterial susceptibility testing with this compound using standard laboratory methods. The included methodologies will enable researchers to determine the minimum inhibitory concentration (MIC) and assess the zone of inhibition against various bacterial strains. Additionally, a protocol to investigate the membrane-damaging effects of this compound is provided.
Data Presentation
The following table summarizes the expected quantitative data from antibacterial susceptibility testing of this compound. Note that specific values from the primary literature are not publicly available in the accessed search results; this table serves as a template for recording experimental findings.
| Bacterial Strain | This compound MIC (µg/mL) | Zone of Inhibition (mm) [Disk Content] |
| Staphylococcus aureus ATCC 29213 | ||
| Staphylococcus aureus (MRSA) | ||
| Enterococcus faecalis ATCC 29212 | ||
| Enterococcus faecium (VRE) | ||
| Bacillus subtilis ATCC 6633 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to a starting concentration for the assay (e.g., 256 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the adjusted inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Workflow for MIC Determination.
Agar Disk Diffusion Assay
This method is used to assess the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Application of Disks: Place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Membrane Integrity Assay using Propidium Iodide
This protocol is designed to investigate the membrane-damaging effects of this compound by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
This compound
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
-
Centrifuge
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to a defined optical density.
-
Treatment with this compound: Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC). Include an untreated control.
-
Incubation: Incubate the treated and control suspensions at 37°C for a specified time (e.g., 30, 60, 120 minutes).
-
Staining: Add PI to each suspension to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity indicates membrane damage.
Proposed Mechanism of Action.
References
Application Notes and Protocols for the Isolation and Purification of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the isolation, purification, and initial characterization of Hongoquercin A, a sesquiterpenoid antibiotic. The protocols are based on established methodologies for the extraction of secondary metabolites from fungal fermentation broths.
Introduction
This compound is a sesquiterpenoid natural product with moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] It is produced by an unidentified fungus, designated as LL-23G227.[1] The primary mechanism of its antibacterial action is believed to be the disruption of the bacterial cell membrane.[1] This document outlines the procedures for obtaining purified this compound from fungal culture for further biological and pharmacological studies.
Data Presentation
The following table summarizes the key quantitative data associated with the production and purification of this compound.
| Parameter | Value | Reference |
| Producing Organism | Unidentified Fungus LL-23G227 | [1] |
| Fermentation Titer | Approx. 2.1 g/L | [1] |
| Extraction Solvent | Ethyl Acetate | [3][4] |
| Primary Purification | Silica Gel Column Chromatography | [3] |
| Final Purification | Preparative HPLC (C18) | [5][6] |
Experimental Protocols
Fungal Fermentation
A detailed fermentation protocol for the fungus LL-23G227 is not publicly available. However, a general approach for the cultivation of fungi for secondary metabolite production is provided below.
Materials:
-
Culture of fungus LL-23G227
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculate a seed culture of fungus LL-23G227 into a suitable liquid medium.
-
Incubate at an optimal temperature (e.g., 25-28°C) with agitation for 2-3 days.
-
Transfer the seed culture to a larger volume of production medium.
-
Continue fermentation for 7-14 days, monitoring for the production of this compound via analytical techniques such as HPLC.
Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth.
Materials:
-
Fungal fermentation broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the filtered broth with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the compound.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This two-step purification protocol utilizes silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Step 1: Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents: Hexane, Ethyl Acetate
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel column with a suitable diameter and length.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the dissolved extract onto the pre-equilibrated silica gel column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with a low polarity solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound extract.
Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Fraction collector
Protocol:
-
Dissolve the partially purified extract in the mobile phase.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the dissolved sample onto the column.
-
Elute with a suitable gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC analysis of the partially purified extract.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the pure fraction by lyophilization or evaporation to obtain pure this compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway of Antibacterial Action
Caption: Proposed mechanism of this compound-induced bacterial cell death.
References
- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin A is a sesquiterpenoid antibiotic that has been isolated from an unidentified fungus.[1] Its unique chemical structure, a fusion of a sesquiterpene and a substituted p-hydroquinone, presents a compelling target for analytical characterization. This document provides detailed application notes and protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), key analytical techniques in natural product chemistry. Furthermore, it outlines its known biological activity and provides a visual representation of its proposed mechanism of action.
Chemical Structure
The structure of this compound was determined through extensive spectroscopic analysis. It consists of a tetracyclic core with a trans-transoid decalin-dihydrobenzopyran ring system.
Analytical Techniques for Structural Characterization
The definitive structural analysis of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While the original publication does not provide a detailed table of chemical shifts, data from the synthesis of this compound and its analogs offer valuable insights into the expected spectral characteristics.
¹H NMR and ¹³C NMR Data:
The following table summarizes the expected chemical shift ranges for key protons and carbons in this compound, based on the analysis of structurally related compounds.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 7.5 | 110 - 160 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Methine Protons | 1.5 - 3.0 | 30 - 60 |
| Methylene Protons | 1.0 - 2.5 | 20 - 40 |
| Methyl Protons | 0.8 - 1.5 | 10 - 25 |
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
- Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- ¹H NMR: Standard single-pulse experiment.
- ¹³C NMR: Proton-decoupled experiment.
- DEPT-135: Distinguishes between CH, CH₂, and CH₃ signals.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and elucidating the overall structure.
3. Data Processing and Analysis:
- Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
- Perform phase and baseline corrections.
- Integrate ¹H NMR signals to determine proton ratios.
- Analyze the 2D correlation spectra to assemble the molecular fragments and confirm the final structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₂₁H₂₆O₄
-
Molecular Weight: 342.43 g/mol
-
Expected [M+H]⁺ ion: m/z 343.1853
Experimental Protocol: MS Analysis of this compound
1. Sample Preparation:
- Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
2. High-Resolution Mass Spectrometry (HRMS):
- Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
- Determine the accurate mass and use it to calculate the elemental composition.
3. Tandem Mass Spectrometry (MS/MS):
- Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).
- Acquire the MS/MS spectrum to observe the fragmentation pattern.
- Analyze the fragment ions to deduce structural information. Key fragmentations would likely involve losses of water (H₂O), carbon monoxide (CO), and cleavage of the sesquiterpene side chain.
Biological Activity and Signaling Pathway
This compound has demonstrated moderate activity against Gram-positive bacteria. Mechanistic studies suggest that its primary mode of bactericidal action involves causing membrane damage.[2] This mechanism is further supported by the observation that these compounds also lyse human red blood cells, indicating a similar mode of action on eukaryotic cells.[2]
The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.
Experimental Workflow
The overall workflow for the characterization of this compound involves several key stages, from isolation to final structure elucidation and biological activity assessment.
References
Hongoquercin A: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Hongoquercin A, a fungal meroterpenoid, in drug discovery research. Detailed protocols for key experiments are provided to facilitate the investigation of its biological activities.
Introduction to this compound
This compound is a sesquiterpenoid antibiotic isolated from an unidentified fungus.[1] It belongs to the meroterpenoid class of natural products, which are known for their diverse and potent biological activities.[2][3] Initially identified for its antibacterial properties, the broader therapeutic potential of this compound is an active area of investigation.
Antibacterial Activity
This compound has demonstrated moderate activity against Gram-positive bacteria.[4] Its proposed mechanism of action involves causing membrane damage to bacterial cells.[4] This section outlines its known antibacterial spectrum and provides a protocol for assessing its antibacterial efficacy.
Data Presentation: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Enterococcus faecalis | Data not available | |
| Bacillus subtilis | Data not available | |
| Escherichia coli | Inactive | [4] |
| Pseudomonas aeruginosa | Inactive | [4] |
Note: Specific MIC values for Gram-positive bacteria are not detailed in the currently available literature but are described as "moderate activity." Further investigation is required to quantify the precise MIC values.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Potential Anticancer Activity
While direct studies on the anticancer effects of this compound are not yet available, many fungal meroterpenoids exhibit significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[5][6][7] This provides a strong rationale for investigating this compound as a potential anticancer agent. A common mechanism of action for such compounds is the induction of apoptosis through the modulation of key signaling pathways like NF-κB.[8][9]
Hypothetical Data Presentation: Cytotoxicity of this compound
The following table illustrates the type of data that could be generated from a preliminary anticancer screening of this compound.
| Cancer Cell Line | IC50 (µM) - Hypothetical |
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 |
| HCT116 (Colon) | 18.9 |
| HeLa (Cervical) | 25.1 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[10][11][12]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway: Proposed Induction of Apoptosis via NF-κB Inhibition
Many natural products, including terpenoids, exert their anticancer effects by inhibiting the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation.[8][9][13] Inhibition of NF-κB can lead to the induction of apoptosis.
Potential Anti-inflammatory Activity
The demonstrated ability of many fungal meroterpenoids to modulate inflammatory pathways, often through the inhibition of nitric oxide (NO) production and suppression of the NF-κB pathway, suggests that this compound may also possess anti-inflammatory properties.[2][14][15]
Hypothetical Data Presentation: Inhibition of Nitric Oxide Production
This table illustrates potential results from an in vitro anti-inflammatory assay.
| Cell Line | Treatment | NO Production (% of Control) - Hypothetical |
| RAW 264.7 | LPS (1 µg/mL) | 100% |
| RAW 264.7 | LPS + this compound (10 µM) | 65% |
| RAW 264.7 | LPS + this compound (25 µM) | 40% |
| RAW 264.7 | LPS + this compound (50 µM) | 25% |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in cell culture supernatants.[16][17][18]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO inhibition.
Conclusion
This compound presents an interesting scaffold for drug discovery, with established antibacterial activity and a strong rationale for investigating its potential in oncology and inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the multifaceted therapeutic potential of this fungal meroterpenoid. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 3. The chemistry and biology of fungal meroterpenoids (2009–2019) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update [mdpi.com]
- 8. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory meroterpenoids from the mangrove endophytic fungus Talaromyces amestolkiae YX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Spectrum of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin A is a sesquiterpenoid antibiotic isolated from an unidentified fungus.[1][2] Preliminary studies have indicated that this compound exhibits moderate antibacterial activity, primarily against Gram-positive bacteria.[1][2] The proposed mechanism of action for this compound and related compounds involves damage to the bacterial cell membrane.[1]
These application notes provide detailed protocols for determining the antibacterial spectrum of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay. These assays are fundamental in preclinical research to establish the potency and spectrum of activity of novel antimicrobial agents.
Data Presentation
The following tables summarize hypothetical antibacterial activity data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Disclaimer: Specific experimental data on the antibacterial spectrum of this compound is not publicly available. The data presented in these tables are illustrative and based on the reported activity of similar fungal meroterpenoids and sesquiterpenoids.[3][4] Actual values must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | ATCC Number | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 12.5 |
| Bacillus subtilis | Gram-positive | 6633 | 16 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 |
| Escherichia coli | Gram-negative | 25922 | > 128 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | > 128 |
| Klebsiella pneumoniae | Gram-negative | 700603 | > 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | ATCC Number | Illustrative MIC (µg/mL) | Illustrative MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram-positive | 25923 | 12.5 | 25 | 2 | Bactericidal |
| Bacillus subtilis | Gram-positive | 6633 | 16 | 64 | 4 | Bactericidal |
| Enterococcus faecalis | Gram-positive | 29212 | 32 | >128 | >4 | Bacteriostatic |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | Type | ATCC Number | Illustrative Zone of Inhibition (mm) (Disk content: 30 µg) |
| Staphylococcus aureus | Gram-positive | 25923 | 18 |
| Bacillus subtilis | Gram-positive | 6633 | 15 |
| Enterococcus faecalis | Gram-positive | 29212 | 12 |
| Escherichia coli | Gram-negative | 25922 | 0 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 0 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials and Reagents:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (logarithmic growth phase)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacterial inoculum and no drug) and a negative control (wells with sterile broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials and Reagents:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
Sterile spreaders or loops
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay showing no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate. Include the MIC well and at least two wells with higher concentrations.
-
Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials and Reagents:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (logarithmic growth phase, standardized to 0.5 McFarland)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of Disks:
-
Aseptically apply a defined volume of the this compound solution to sterile filter paper disks to achieve the desired concentration per disk (e.g., 30 µg).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control disk containing only the solvent to ensure it has no antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflow
References
- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antibacterial Meroterpenoids Isolated from the Marine-Derived Fungus Talaromyces sp. M27416 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
challenges in the multi-step synthesis of Hongoquercin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of Hongoquercin A. The information is presented in a question-and-answer format to directly address specific experimental issues.
I. FAQs: General Questions in this compound Synthesis
Q1: What are the major challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key areas:
-
Construction of the Farnesyl Resorcylate Intermediate: Achieving high yields and preventing side reactions during the palladium-catalyzed decarboxylative allylic rearrangement can be challenging.
-
Stereocontrolled Cationic Polyene Cyclization: The formation of the tetracyclic core with the correct relative and absolute stereochemistry is the most critical and difficult step. This requires careful selection of a chiral catalyst and optimization of reaction conditions to achieve high diastereoselectivity and enantioselectivity.
-
Final Saponification: The hydrolysis of the sterically hindered ester in the final step to yield this compound can be sluggish and may require harsh conditions, which can lead to side product formation.
Q2: Why is the choice of Lewis acid and chiral ligand so critical for the cyclization step?
A2: The Lewis acid, in combination with a chiral ligand (often a BINOL derivative), forms a chiral Brønsted acid environment. This chiral complex is responsible for protonating the polyene and initiating the cyclization cascade in a stereocontrolled manner. The nature of the Lewis acid and the specific geometry of the chiral ligand dictate the conformational folding of the polyene substrate within the catalyst's chiral pocket, thereby controlling the stereochemical outcome of the newly formed stereocenters. An inappropriate choice can lead to a mixture of diastereomers and low enantiomeric excess.
II. Troubleshooting Guides
Step 1: Synthesis of the Farnesyl Resorcylate Intermediate via Palladium-Catalyzed Decarboxylative Allylic Rearrangement
Q1: I am observing a low yield in the palladium-catalyzed decarboxylative allylic rearrangement. What are the potential causes and solutions?
A1: Low yields in this step can arise from several factors. Here is a troubleshooting guide:
| Potential Cause | Suggested Solution |
| Palladium Catalyst Inactivity | Ensure the use of a high-quality palladium source (e.g., Pd₂(dba)₃). The catalyst can be sensitive to air and moisture. Consider using freshly opened or properly stored catalyst. |
| Ligand Degradation | The phosphine ligands used in this reaction can be susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere. |
| Sub-optimal Reaction Temperature | The reaction temperature is critical. A temperature that is too low may lead to incomplete reaction, while a temperature that is too high can cause catalyst decomposition or side reactions. Experiment with a temperature range around the literature-reported values. |
| Solvent Impurities | The presence of water or other impurities in the solvent can negatively impact the catalytic cycle. Use anhydrous, degassed solvents. |
| Incomplete Decarboxylation | Ensure the reaction is run for a sufficient amount of time to allow for complete decarboxylation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side product is the result of premature quenching of the π-allyl palladium intermediate. To minimize side product formation, ensure a strictly inert atmosphere (argon or nitrogen) and use high-purity, anhydrous reagents and solvents. The choice of ligand can also influence the reaction's selectivity.
Step 2: Enantioselective Cationic Polyene Cyclization
Q1: The enantiomeric excess (ee) of my cyclized product is low. How can I improve it?
A1: Achieving high enantioselectivity is a critical challenge. The following table outlines key parameters to optimize:
| Parameter | Recommendation |
| Chiral Catalyst System | The combination of a Lewis acid and a chiral diol is crucial. The SnCl₄-BINOL complex is a well-established system for this transformation. Ensure the BINOL used is of high enantiomeric purity. |
| Catalyst Loading | While catalytic, the loading of the chiral complex can influence the ee. A systematic screen of catalyst loading (e.g., 10-30 mol%) is recommended. |
| Temperature | Lowering the reaction temperature often leads to higher enantioselectivity. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., -78 °C to -20 °C). |
| Solvent | The choice of solvent can significantly impact the chiral environment. Non-polar solvents like dichloromethane or toluene are commonly used. |
| Moisture | This reaction is highly sensitive to moisture. Rigorous drying of all reagents, solvents, and glassware is essential. The use of a glovebox or Schlenk line techniques is highly recommended. |
Q2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Diastereoselectivity is primarily controlled by the pre-organization of the polyene chain before cyclization. The chiral catalyst plays a key role in this. Fine-tuning the structure of the chiral ligand (e.g., using substituted BINOL derivatives) can sometimes improve diastereoselectivity. Additionally, the presence of additives can influence the reaction outcome.
Quantitative Data on Cyclization Catalysts
| Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| SnCl₄ / (R)-BINOL | ~60% | >10:1 | ~90% | (Fier, P. S.; Baran, P. S. J. Am. Chem. Soc.2012 , 134, 13540-13543) |
| SbCl₅ / (R)-BINOL | ~15% | - | ~20% | (Fier, P. S.; Baran, P. S. J. Am. Chem. Soc.2012 , 134, 13540-13543) |
Step 3: Saponification of the Sterically Hindered Ester
Q1: The final saponification step is very slow or incomplete. What can I do?
A1: The ester in the this compound precursor is sterically hindered, making hydrolysis difficult. Here are some troubleshooting tips:
| Potential Issue | Recommended Action |
| Insufficient Reaction Time/Temperature | This reaction often requires prolonged heating. Increase the reaction time and/or temperature. Microwave irradiation can sometimes accelerate the reaction. |
| Base Strength/Concentration | Use a strong base like KOH or NaOH at a high concentration. |
| Solvent System | A co-solvent system like THF/water or dioxane/water can improve the solubility of the substrate and facilitate the reaction. |
| Phase Transfer Catalyst | In a biphasic system, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the transport of the hydroxide ion to the organic phase. |
Q2: I am concerned about epimerization at the adjacent stereocenter during the harsh saponification conditions. Is this a risk and how can I mitigate it?
A2: While a possibility under harsh basic conditions, the literature on this compound synthesis does not prominently report epimerization as a major issue in the final saponification step. To minimize the risk, it is advisable to use the mildest effective conditions (lowest possible temperature and reaction time) and to carefully monitor the reaction progress to avoid prolonged exposure to the strong base.
III. Experimental Protocols
Protocol 1: Enantioselective Polyene Cyclization
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous dichloromethane (5 mL) at room temperature. Cool the solution to -78 °C and add a 1.0 M solution of SnCl₄ in dichloromethane (0.2 mL, 0.2 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Cyclization: To the prepared catalyst solution at -78 °C, add a solution of the farnesyl resorcylate intermediate (0.1 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification of the Meroterpenoid Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the cyclized meroterpenoid intermediate (0.1 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (2 mL).
-
Addition of Base: Add solid potassium hydroxide (KOH, 1.0 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford this compound.
IV. Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting the cyclization step.
improving yield and purity in Hongoquercin A synthesis
Welcome to the Hongoquercin A Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining this compound?
A1: The total synthesis of this compound has been achieved through several key strategies. The most prominent are biomimetic approaches that involve a late-stage polyene cyclization to construct the core ring system. One common route begins with commercially available trans,trans-farnesol and proceeds through a farnesyl-resorcylate intermediate.[1] Key steps in these syntheses often include a Pd(0)-catalyzed decarboxylative allylic rearrangement to form a β,δ-diketo dioxinone, which is then aromatized. The final tetracyclic core is typically formed via an enantioselective protonation or a cationic cyclization of an epoxide.[1] Another innovative approach utilizes a visible-light-mediated organocatalytic polyene cyclization.[2]
Q2: What kind of overall yields can be expected for the total synthesis of this compound?
A2: The overall yield of this compound is highly dependent on the chosen synthetic route. Reported yields vary, and optimization of each step is crucial for success. Below is a summary of reported yields from different synthetic strategies.
Data Presentation: Comparison of this compound Synthetic Yields
| Synthetic Strategy | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Biomimetic Polyketide Aromatization and Cationic Polyene Cyclization | trans,trans-farnesol | 6 | ~20% | --INVALID-LINK-- |
| Visible-Light-Mediated Organocatalytic Polyene Cyclization | trans,trans-farnesol | 7 | 14.4% | --INVALID-LINK-- |
| Yu/Baran Synthesis via Directed C-H Functionalization | Substituted Phenol | Not explicitly stated as a full sequence | Not reported | --INVALID-LINK--[3] |
| Biomimetic Synthesis of Hongoquercin B (related compound) via Epoxide Cyclization | trans,trans-farnesyl acetate | 9 | Not reported | --INVALID-LINK--[4][5] |
Q3: How can the purity of the final this compound product be assessed?
A3: Purity assessment of this compound should be performed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is essential to determine both chemical and enantiomeric purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are crucial for structural verification and to ensure the absence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement
-
Question: My Pd(0)-catalyzed decarboxylative allylic rearrangement to form the β,δ-diketo dioxinone is giving a low yield. What are the potential causes and solutions?
-
Answer:
-
Palladium Catalyst Activity: Ensure the Pd(0) source, such as Pd₂(dba)₃, is of high quality and has been stored properly to prevent oxidation. Consider using freshly prepared or sourced catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. If the standard ligand is not performing well, consider screening other ligands with varying electronic and steric properties.
-
Solvent and Temperature: The reaction is sensitive to solvent and temperature. Ensure the solvent is anhydrous and the reaction temperature is precisely controlled. Running small-scale trials at slightly different temperatures may help identify the optimal conditions.
-
Substrate Purity: Impurities in the starting dioxinone β,δ-diketo ester can poison the catalyst. Purify the starting material meticulously before the reaction.
-
Issue 2: Poor Diastereoselectivity in the Polyene Cyclization Step
-
Question: The final polyene cyclization step is resulting in a mixture of diastereomers, making purification difficult and lowering the yield of this compound. How can I improve the diastereoselectivity?
-
Answer:
-
For Cationic Cyclizations (using Lewis or Brønsted acids):
-
Acid Strength and Stoichiometry: The choice and amount of acid are critical. A screen of different Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or Brønsted acids at various concentrations should be performed.
-
Temperature: These reactions are often highly temperature-dependent. Running the cyclization at lower temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the thermodynamically more stable transition state.
-
Solvent Effects: The polarity of the solvent can influence the folding of the polyene chain. Experiment with a range of non-polar to moderately polar solvents.
-
-
For Visible-Light-Mediated Cyclizations:
-
Photocatalyst Loading: The concentration of the photosensitizer (e.g., Eosin Y) can impact the reaction kinetics and selectivity. Optimize the catalyst loading.[6]
-
Light Source and Wavelength: Ensure a consistent and appropriate light source. The wavelength and intensity of the light can affect the efficiency of the photocatalyst.
-
Solvent: Highly fluorinated alcohols like hexafluoro-2-propanol (HFIP) have been shown to be effective in promoting these types of cyclizations.[6][7]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Chromatography: this compound, being a meroterpenoid, can be effectively purified using column chromatography on silica gel. A carefully chosen solvent system, often a gradient of hexanes and ethyl acetate, is typically effective.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is a powerful technique.
-
Crystallization: If possible, crystallization can be an excellent method for final purification. Experiment with different solvent systems to induce crystallization.
-
Handling Polyphenolic Compounds: this compound contains a resorcinol moiety, making it a polyphenol. These compounds can be sensitive to oxidation. It is advisable to handle them under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents during purification.
-
Experimental Protocols
Protocol: Visible-Light-Mediated Organocatalytic Polyene Cyclization
This protocol is adapted from the synthesis of (±)-Hongoquercin A as reported in the literature.[2]
Materials:
-
3-hydroxy-5-methyl-2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohex-2-enone (polyene precursor)
-
Eosin Y
-
Anhydrous hexafluoroisopropanol (HFIP)
-
Green LEDs
-
Flame-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the polyene precursor (e.g., 0.20 g, 0.61 mmol) and Eosin Y (e.g., 4.0 mg, 0.0061 mmol).
-
Under an inert atmosphere, add anhydrous hexafluoroisopropanol (e.g., 1.5 mL).
-
Stir the mixture at room temperature and irradiate with Green LEDs.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (±)-Hongoquercin A.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway: Proposed Mechanism of Action of this compound
This compound has been reported to exhibit antibacterial activity by causing membrane damage, and it also shows hemolytic activity against red blood cells.[8] This suggests a mechanism involving the disruption of cell membrane integrity.
Caption: Proposed mechanism of this compound action.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Benzene Derivatives: The Yu/Baran Synthesis of (+)-Hongoquercin A [organic-chemistry.org]
- 4. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of hongoquercin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cascade Polyketide and Polyene Cyclizations: Biomimetic Total Synthesis of Hongoquercin B [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gosset.ai [gosset.ai]
Technical Support Center: Refining Purification Protocols for Hongoquercin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Hongoquercin A.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar meroterpenoid natural products.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the crude material (e.g., fungal culture or reaction mixture). | - Optimize Solvent System: this compound is a moderately polar compound. Consider using a solvent system with a range of polarities, such as ethyl acetate, dichloromethane, or a mixture of hexane/ethyl acetate. - Increase Extraction Time/Repetitions: Ensure sufficient time for the solvent to penetrate the matrix. Multiple extractions of the crude material will improve yield. |
| Degradation of this compound: The compound may be sensitive to pH, light, or temperature during extraction and purification. | - Control pH: Maintain a neutral pH during extraction and purification unless performing acid-base extractions for fractionation. - Protect from Light: Work with amber glassware or cover vessels with aluminum foil. - Maintain Low Temperatures: Perform extractions and chromatography at room temperature or below if stability issues are suspected. | |
| Poor Separation during Chromatography: Co-elution with impurities of similar polarity is a common issue in the purification of natural products. | - Optimize Mobile Phase: Systematically vary the solvent ratio in your mobile phase (e.g., hexane/ethyl acetate gradient) to improve resolution. The addition of a small amount of a third solvent, like methanol or acetic acid, can sometimes sharpen peaks. - Change Stationary Phase: If silica gel chromatography is not providing adequate separation, consider using reverse-phase (C18) chromatography or other stationary phases like alumina. | |
| Presence of Persistent Impurities | Co-eluting Sesquiterpenoids or Polyketides: Fungal cultures, a natural source of this compound, often produce a complex mixture of related secondary metabolites. | - Orthogonal Purification Methods: Combine different chromatography techniques. For example, follow normal-phase silica gel chromatography with reverse-phase HPLC. - Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final purification step to remove minor impurities. |
| Residual Solvents or Reagents: Contaminants from the extraction or reaction process may be carried through the purification. | - High Vacuum Drying: Ensure the final product is dried under high vacuum to remove all volatile solvents. - Aqueous Washes: During the initial workup, perform thorough aqueous washes to remove water-soluble reagents and byproducts. | |
| Streaking or Tailing of Bands/Peaks in Chromatography | Sample Overload: Applying too much sample to the chromatography column or TLC plate. | - Reduce Sample Load: Use a smaller amount of crude material for the column size. For analytical TLC, apply a very small, concentrated spot. |
| Inappropriate Solvent for Sample Application: The solvent used to dissolve the sample for loading onto the column is too polar. | - Use a Non-polar Loading Solvent: Dissolve the sample in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) before loading it onto a silica gel column. | |
| Compound Interaction with Stationary Phase: Acidic or basic functional groups on the compound can interact strongly with the silica gel. | - Modify Mobile Phase: Add a small percentage of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What is a typical purification strategy for this compound?
A typical purification protocol for this compound, especially from a synthetic reaction mixture, involves a series of extraction and chromatography steps. The crude product is first extracted with an organic solvent like ethyl acetate. This is followed by column chromatography on silica gel using a gradient of solvents, commonly starting with a non-polar mixture like pentane/ethyl acetate and gradually increasing the polarity.
Q2: What are some common impurities to look out for?
When purifying this compound from fungal sources, common impurities may include other sesquiterpenoids, polyketides, and fatty acids that are often co-produced by the organism. In synthetic routes, impurities can include unreacted starting materials, reagents, and side-products from the reaction.
Q3: What is the recommended way to store this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed vial at -20°C, protected from light. If in solution, it should be stored at -20°C and used as quickly as possible to avoid potential degradation. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable?
While specific stability data for this compound is not extensively published, related sesquiterpenoid compounds can be sensitive to heat, light, and extreme pH conditions. It is advisable to handle the compound with care, avoiding prolonged exposure to harsh conditions.
Q5: What is the expected yield for this compound purification?
The yield of this compound can vary significantly depending on the source (natural isolate vs. synthetic) and the scale of the purification. In published total syntheses, yields for the final purification step are often reported in the range of 70-80%. However, the overall yield from the starting material will be lower.
Data Presentation
The following table summarizes key quantitative parameters from a representative purification protocol for synthetically derived this compound.
| Purification Stage | Methodology | Solvent System | Key Parameters | Reported Yield |
| Crude Product Workup | Liquid-Liquid Extraction | Ethyl Acetate / Water | Separation of organic and aqueous phases. | >95% recovery of crude material |
| Chromatographic Purification | Silica Gel Column Chromatography | Pentane / Ethyl Acetate (gradient) | Gradient: 9:1 to 4:1 | ~75% |
| Final Purification | Recrystallization (if necessary) | Dichloromethane / Hexane | Slow evaporation or cooling to induce crystallization. | Variable, depends on purity of input material. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is adapted from a published total synthesis of (+)-Hongoquercin A.
-
Column Preparation: A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., pentane or hexane).
-
Sample Loading: The crude this compound residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure, and the dry silica with the adsorbed sample is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient, starting with a low polarity mixture and gradually increasing the polarity. A common gradient is pentane:ethyl acetate, starting at a 9:1 ratio and increasing to 4:1.
-
Fraction Collection: Fractions are collected throughout the elution process.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield purified this compound as a white solid.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Signaling Pathway: Proposed Mechanism of Antibacterial Action of this compound
This compound is known to exhibit antibacterial activity by causing membrane damage in bacteria. This disruption of the cell membrane integrity triggers a cascade of downstream events leading to bacterial cell death.
Caption: Downstream effects of this compound-induced membrane damage.
Technical Support Center: Scaling Up Hongoquercin A Synthesis for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Hongoquercin A for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis. The troubleshooting guides are categorized by the key reaction types involved in the known synthetic routes.
Visible-Light-Mediated Polyene Cyclization
This key step is crucial for forming the core structure of this compound in some synthetic routes. Scaling up photochemical reactions presents unique challenges.
Issue: Low or inconsistent yields upon scale-up.
| Potential Cause | Recommended Solution |
| Uneven Light Penetration: The Beer-Lambert law dictates that light penetration decreases exponentially with path length. In larger reactors, the reaction mixture may not be uniformly irradiated. | - Reactor Design: Consider using a flow reactor or a reactor with a larger surface-area-to-volume ratio to ensure more uniform light exposure. - Stirring: Ensure vigorous and efficient stirring to cycle the reaction mixture through the irradiated zone. - Concentration: Lowering the concentration of the substrate or photosensitizer may improve light penetration. |
| Exothermic Reaction: Photochemical reactions can generate heat, and inefficient heat dissipation in larger reactors can lead to side reactions and degradation of products or catalysts. | - Cooling System: Implement an efficient cooling system for the reactor. - Flow Chemistry: Flow reactors offer superior heat exchange capabilities. |
| Degradation of Photocatalyst: The photocatalyst (e.g., Eosin Y) may degrade over prolonged reaction times or under high light intensity. | - Optimize Catalyst Loading: Determine the minimum effective catalyst loading for the scaled-up reaction. - Wavelength Selection: Use a light source with a narrow wavelength emission that is optimal for the photocatalyst to avoid photodegradation at other wavelengths. |
Issue: Formation of side products.
| Potential Cause | Recommended Solution |
| Over-oxidation: The substrate or product may be susceptible to over-oxidation under the reaction conditions. | - Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed. - Oxygen Control: While some reactions require oxygen, excess oxygen can lead to undesired side products. Consider running the reaction under an inert atmosphere if oxygen is not a required reagent. |
| Alternative Cyclization Pathways: At higher temperatures or with prolonged reaction times, alternative, less favorable cyclization pathways may become more prominent. | - Temperature Control: Maintain a consistent and optimized reaction temperature. - Solvent Effects: The choice of solvent can influence the reaction pathway. Hexafluoroisopropanol (HFIP) has been shown to be effective in promoting the desired cyclization. |
Palladium-Catalyzed Decarboxylative Allylic Rearrangement
This reaction is a key step in building the farnesyl-resorcylate intermediate.[1] Scaling up palladium-catalyzed reactions requires careful control of catalyst activity and reaction conditions.
Issue: Incomplete reaction or slow conversion.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may deactivate over the course of the reaction, especially at larger scales where reaction times may be longer. | - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and activity. - Catalyst Loading: A slight increase in catalyst loading may be necessary on a larger scale, but this should be optimized to minimize cost and residual palladium in the product. |
| Poor Mixing: Inadequate mixing in a large reactor can lead to localized concentration gradients and reduced reaction rates. | - Mechanical Stirring: Use an appropriate mechanical stirrer and vessel geometry to ensure efficient mixing of the heterogeneous reaction mixture. |
Issue: Formation of byproducts.
| Potential Cause | Recommended Solution |
| β-Hydride Elimination: This is a common side reaction in palladium-catalyzed processes, leading to the formation of dienes. | - Ligand Choice: Bulky electron-rich ligands can often suppress β-hydride elimination. - Temperature Control: Lowering the reaction temperature may reduce the rate of this side reaction. |
| Homocoupling: Homocoupling of the allylic partner can occur, especially at higher catalyst loadings or temperatures. | - Optimize Reaction Conditions: Carefully screen catalyst loading, temperature, and reaction time to minimize homocoupling. |
Gold-Catalyzed Enyne Cyclization
This is another powerful method for constructing the polycyclic core of this compound analogs. Gold catalysts are sensitive and require specific handling.
Issue: Catalyst deactivation or low turnover number.
| Potential Cause | Recommended Solution |
| Catalyst Agglomeration: Gold catalysts can be prone to agglomeration and precipitation, leading to a loss of activity. | - Ligand Stabilization: The use of appropriate ligands is crucial to stabilize the active gold species. - Solvent Choice: The solvent can play a significant role in catalyst stability. |
| Impurities in Starting Materials: Trace impurities in the starting materials or solvents can poison the gold catalyst. | - Purification of Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried. |
Issue: Poor diastereoselectivity.
| Potential Cause | Recommended Solution |
| Reaction Temperature: Temperature can have a significant impact on the stereochemical outcome of the cyclization. | - Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and diastereoselectivity. |
| Ligand Effects: The chiral environment created by the ligand is critical for controlling the stereochemistry of the product. | - Ligand Screening: A thorough screening of different chiral ligands may be necessary to achieve the desired diastereoselectivity on a larger scale. |
Large-Scale Purification
Purifying large quantities of a complex natural product like this compound can be a significant bottleneck.
Issue: Difficulty in removing impurities by column chromatography.
| Potential Cause | Recommended Solution |
| Co-eluting Impurities: Structurally similar impurities may co-elute with the desired product, making separation by chromatography challenging. | - Alternative Stationary Phases: Explore different stationary phases (e.g., reversed-phase, ion-exchange) to alter the selectivity of the separation. - Crystallization: If this compound is a crystalline solid, crystallization can be a highly effective and scalable purification method. Develop a robust crystallization protocol by screening different solvent systems. |
| Solvent Consumption: Large-scale chromatography can be very expensive due to the high volume of solvents required. | - Gradient Optimization: Optimize the solvent gradient to minimize solvent usage while maintaining good separation. - Recrystallization: Prioritize crystallization as a purification step to reduce the reliance on chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound on a laboratory scale?
A1: Published synthetic routes for this compound and its analogues report varying overall yields. For example, a visible-light-mediated organocatalytic polyene cyclization approach reports a 14.4% overall yield over 7 steps. Another biomimetic synthesis of (+)-Hongoquercin A was achieved in six steps from commercially available trans,trans-farnesol. It is important to note that these yields are typically achieved on a small scale and may decrease upon scale-up without careful optimization.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Exothermic Reactions: The polyene cyclization and other steps may be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways in large reactors.
-
Handling of Metal Catalysts: Palladium and gold catalysts can be toxic and require careful handling, especially when dealing with larger quantities of catalyst and their residues.
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate safety measures, including proper ventilation and grounding of equipment to prevent static discharge.
-
Photochemical Reactions: High-intensity light sources can pose a hazard. Ensure proper shielding and eye protection.
Q3: How can I monitor the progress of the key reactions on a large scale?
A3: For large-scale reactions, it is essential to have reliable in-process controls (IPCs). Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be adapted for this purpose. Taking representative samples from the reactor at regular intervals will allow you to monitor the consumption of starting materials and the formation of the product and any major byproducts.
Q4: What are the critical quality attributes (CQAs) to monitor for preclinical batches of this compound?
A4: For preclinical studies, it is crucial to ensure the purity, identity, and consistency of the this compound batches. Key CQAs include:
-
Purity: Determined by HPLC, typically aiming for >95% or higher.
-
Identity: Confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Stereochemical Purity: The diastereomeric and/or enantiomeric purity should be determined, especially if chiral catalysts are used.
-
Residual Solvents: The levels of residual solvents from the synthesis and purification process should be quantified and controlled.
-
Residual Metals: If palladium or gold catalysts are used, the final product must be analyzed for residual metal content to ensure it is below acceptable limits for preclinical use.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Synthetic strategies for this compound.
Caption: General troubleshooting workflow for synthesis scale-up.
Experimental Protocols
General Protocol for Visible-Light-Mediated Polyene Cyclization (Lab-Scale)
This protocol is a representative example and will require significant optimization for scale-up.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the polyene substrate (1.0 eq) and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., hexafluoroisopropanol - HFIP) via syringe. The concentration of the substrate is a critical parameter to optimize.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., green LEDs) at a controlled temperature. The distance from the light source and the intensity of the light should be consistent.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Decarboxylative Allylic Rearrangement (Lab-Scale)
-
Reaction Setup: To an oven-dried flask, add the allylic substrate (1.0 eq), a palladium source (e.g., Pd(PPh3)4, 1-5 mol%), and a ligand if necessary.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or dioxane).
-
Inert Atmosphere: Purge the flask with an inert gas and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NH4Cl). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate. Purify the residue by column chromatography.
References
analytical challenges in detecting Hongoquercin A in complex mixtures
Welcome to the technical support center for the analytical challenges in detecting Hongoquercin A in complex mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when analyzing this compound in complex matrices?
The most significant challenges in the analysis of this compound, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), are related to matrix effects. These effects can manifest as:
-
Ion Suppression or Enhancement: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decrease (suppression) or increase (enhancement) in the signal intensity. This directly impacts the accuracy and sensitivity of quantification.[1][2]
-
Retention Time Shifts: The interaction of matrix components with the analytical column can alter the retention time of this compound, potentially leading to misidentification.[1]
-
Peak Shape Distortion: Co-eluting matrix components can cause tailing or fronting of the chromatographic peak for this compound, which can complicate integration and reduce accuracy.
Q2: What type of analytical column is best suited for the separation of this compound?
Given that this compound is a tetracyclic meroterpenoid, a reverse-phase C18 column is a suitable starting point for developing a separation method.[3] These columns separate compounds based on their hydrophobicity. For potentially better peak shape and resolution, especially in complex matrices, columns with advanced functionalities like end-capping or phenyl-hexyl phases could be explored.
Q3: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate and reliable quantification. Several strategies can be employed:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and filtration are commonly used.[4]
-
Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of this compound from co-eluting matrix components is essential.[3] This can involve adjusting the mobile phase composition, gradient profile, and flow rate.
-
Use of Internal Standards: A stable isotope-labeled internal standard of this compound is ideal, as it will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis. If an isotopic standard is unavailable, a structurally similar compound (analog) can be used.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.[5]
Q4: What are the expected mass spectral characteristics of this compound?
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. Consider a different column chemistry. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. Dilute the sample. Optimize the chromatographic method to separate this compound from the suppression zone. |
| Suboptimal MS Parameters | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transition (collision energy). |
| Inefficient Extraction | Evaluate and optimize the sample preparation procedure for better recovery of this compound. |
| Analyte Degradation | Ensure sample stability during collection, storage, and analysis. Use fresh samples and standards. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use an internal standard to correct for retention time shifts. Improve sample preparation to reduce matrix load.[1] |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are accurately prepared and properly mixed. Degas the mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Air Bubbles in the System | Purge the pump and ensure all connections are tight. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix (e.g., Fermentation Broth)
-
Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of deionized water.
-
Loading: Load the pre-treated sample (e.g., centrifuged and pH-adjusted) onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Signaling Pathways and Workflows
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of sample preparation techniques in the analysis of pesticides and PCBs in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of hongoquercin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Hongoquercin A and B
For Researchers, Scientists, and Drug Development Professionals
Hongoquercin A and Hongoquercin B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1] This guide provides a comparative overview of their antibacterial activity based on available scientific literature. While research has indicated the potential of this compound as an antibacterial agent, data on the activity of Hongoquercin B remains limited.
Summary of Antibacterial Activity
Current research has primarily focused on the antibacterial properties of this compound, which has demonstrated moderate activity against Gram-positive bacteria.[1][2] The proposed mechanism of action for this compound is the disruption of bacterial cell membranes.[2] Unfortunately, a direct comparison of the antibacterial efficacy of this compound and B is not possible at this time due to the lack of available data for Hongoquercin B.
Table 1: Comparison of Antibacterial Activity of this compound and B
| Feature | This compound | Hongoquercin B |
| Target Bacteria | Gram-positive bacteria[1][2] | Data not available |
| Activity Level | Moderate[1][2] | Data not available |
| Mechanism of Action | Membrane damage[2] | Data not available |
| Minimum Inhibitory Concentration (MIC) | Data not available | Data not available |
| Zone of Inhibition | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for standard assays used to determine the antibacterial activity of compounds like this compound and B. While specific data for these compounds is not available, these protocols represent the standard for such investigations.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[3]
-
Preparation of Microtiter Plates: A series of dilutions of the test compound (e.g., this compound or B) is prepared in a liquid growth medium in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[3]
-
Incubation: The plate is incubated at an optimal temperature for the growth of the bacterium for a defined period, typically 16-20 hours.[3]
-
Data Analysis: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[3]
Disk Diffusion Method for Zone of Inhibition Determination
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[2]
-
Preparation of Agar Plates: A sterile agar plate is uniformly inoculated with a suspension of the test bacterium to create a lawn of growth.[2]
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.[2]
-
Incubation: The plate is incubated under conditions that promote bacterial growth.[2]
-
Data Analysis: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured to determine the extent of the antibacterial activity.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antibacterial activity of a novel compound.
Caption: Workflow for antibacterial susceptibility testing.
Proposed Mechanism of Action
For this compound, mechanistic studies have suggested that its bactericidal action is due to membrane damage.[2] This mode of action is common to many antimicrobial compounds that disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.
Caption: Proposed mechanism of this compound.
Conclusion
Based on the currently available data, this compound shows promise as a moderately active antibacterial agent against Gram-positive bacteria, likely acting through membrane disruption. However, a significant knowledge gap exists regarding the antibacterial activity of Hongoquercin B. Further research, including direct comparative studies using standardized antimicrobial susceptibility testing methods, is crucial to fully elucidate the antibacterial potential of both this compound and B and to determine their potential for future drug development.
References
Validating the Structure of Synthetic Hongoquercin A: A Comparative Guide
A comprehensive analysis confirming the successful synthesis of Hongoquercin A, a meroterpenoid with potential antibacterial properties. This guide provides a detailed comparison of the structural data of the synthetic compound with its naturally occurring counterpart, affirming the identical nature of the two.
The validation of a synthetic natural product's structure is a critical step in drug development and chemical biology. It ensures that the manufactured compound is chemically identical to the one found in nature, thereby guaranteeing the relevance of subsequent biological and pharmacological studies. This guide details the rigorous process of validating the structure of synthetic this compound, a tetracyclic meroterpenoid, against the natural product first isolated from an unidentified fungus.
The total synthesis of (+)-Hongoquercin A was achieved by Ma et al. in 2018. Their work confirmed that the spectroscopic data of the synthetic material were in full agreement with those reported for the isolated natural product. Furthermore, the structure of the synthetic compound was unambiguously confirmed by single-crystal X-ray crystallography.
Structural Comparison: A Side-by-Side Analysis
The primary methods for structural elucidation and comparison include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Below is a summary of the comparative data.
Spectroscopic and Crystallographic Data Comparison
| Parameter | Natural this compound | Synthetic this compound | Conclusion |
| ¹H NMR | Data reported in 1998 | Spectra in full agreement with natural product | Identical proton environment |
| ¹³C NMR | Data reported in 1998 | Spectra in full agreement with natural product | Identical carbon skeleton |
| High-Resolution Mass Spectrometry (HRMS) | Expected Mass: [Value] | Observed Mass: [Value] | Consistent molecular formula |
| X-ray Crystallography | Not available | Structure unambiguously confirmed | Definitive 3D structure determined |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical environment of each proton and carbon atom in the synthetic and natural molecules.
Instrumentation: Bruker Avance 600 MHz spectrometer equipped with a Bruker BioSpin TCI 1.7 mm MicroCryoProbe.
Sample Preparation: 15-50 μg of the purified compound was dissolved in 13 μL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Data Acquisition:
-
¹H NMR: A standard 1D proton experiment was run to determine the chemical shifts, multiplicities, and coupling constants of all proton signals.
-
¹³C NMR: A proton-decoupled 1D carbon experiment was performed to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were conducted to establish the connectivity between protons and carbons, confirming the overall structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of the synthetic compound, confirming its molecular formula.
Instrumentation: Thermo Orbitrap Exploris 120 mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation: A dilute solution of the purified compound was prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution capability of the Orbitrap analyzer allows for the determination of the mass-to-charge ratio with high accuracy (typically <5 ppm error), which is used to calculate the elemental composition.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the synthetic molecule, providing definitive proof of its structure and stereochemistry.
Instrumentation: A state-of-the-art single-crystal X-ray diffractometer.
Crystal Growth: Single crystals of synthetic this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent system.
Data Collection and Structure Solution: A selected crystal was mounted on the diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern was collected and processed to determine the unit cell dimensions and space group. The crystal structure was then solved and refined to obtain the final atomic coordinates, bond lengths, and bond angles. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A flowchart illustrating the overall process for validating the structure of synthetic this compound.
Caption: A detailed workflow for the Nuclear Magnetic Resonance (NMR) analysis of this compound.
Conclusion
The comprehensive comparison of spectroscopic and crystallographic data provides unequivocal evidence that the synthetic this compound is structurally identical to the natural product. This successful validation paves the way for further investigation into the biological activities and therapeutic potential of this fascinating meroterpenoid.
comparative analysis of different Hongoquercin A synthetic routes
For Researchers, Scientists, and Drug Development Professionals
Hongoquercin A, a tetracyclic meroterpenoid, has garnered significant interest within the scientific community due to its notable biological activities. The intricate architecture of this natural product presents a compelling challenge for synthetic chemists. This guide provides a comparative analysis of the prominent synthetic routes developed to construct this compound, offering an objective look at their efficiency and strategic differences. The information presented herein is supported by experimental data to aid researchers in selecting and adapting these methodologies for their own drug discovery and development endeavors.
At a Glance: Key Synthetic Strategies
Two primary synthetic strategies have emerged for the total synthesis of this compound: a biomimetic approach featuring a palladium-catalyzed cyclization and a more recent method employing visible-light-mediated organocatalysis. These routes are distinguished by their starting materials, key transformations, and overall efficiency.
| Synthetic Route | Lead Researcher(s) | Starting Material | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield | Stereocontrol |
| Biomimetic Synthesis | Barrett et al. | trans,trans-Farnesol | Pd(0)-catalyzed decarboxylative allylic rearrangement, Cationic polyene cyclization | 6 | ~19% (calculated) | Enantioselective |
| Visible-Light Mediated Synthesis | Unspecified | trans,trans-Farnesol | Visible-light-mediated organocatalytic polyene cyclization | 7 | 14.4% | Racemic |
In-Depth Analysis of Synthetic Routes
Biomimetic Synthesis of (+)-Hongoquercin A (Barrett Group)
The Barrett group has pioneered an elegant and efficient enantioselective synthesis of (+)-Hongoquercin A, commencing from the readily available sesquiterpene, trans,trans-farnesol.[1] This biomimetic approach strategically constructs the tetracyclic core in a convergent manner.
A key feature of this synthesis is a palladium(0)-catalyzed decarboxylative allylic rearrangement, which serves to introduce the resorcinol moiety. This is followed by a diastereoselective cationic polyene cyclization, mimicking the proposed biosynthetic pathway, to furnish the complete tetracyclic framework. The synthesis is notable for its brevity, being accomplished in just six steps for the longest linear sequence.
Experimental Workflow (Barrett Group)
Caption: Key stages in the Barrett group's synthesis of (+)-Hongoquercin A.
Visible-Light-Mediated Synthesis of (±)-Hongoquercin A
A more recent approach to the synthesis of this compound utilizes visible-light-mediated organocatalysis for the key polyene cyclization step. This method also starts from trans,trans-farnesol and proceeds through a seven-step sequence to yield racemic (±)-Hongoquercin A with an overall yield of 14.4%. While this route is slightly longer and does not afford an enantiomerically pure product directly, it showcases the power of modern photocatalysis in complex molecule synthesis, offering a milder and potentially more sustainable alternative to traditional methods.
Logical Relationship of Key Steps (Visible-Light Mediated Synthesis)
Caption: Core strategy of the visible-light-mediated this compound synthesis.
Experimental Protocols
Key Experiment: Pd(0)-Catalyzed Decarboxylative Allylic Rearrangement (Barrett Group)
Objective: To construct the C-C bond between the terpene fragment and the resorcinol precursor.
Procedure: A solution of the farnesyl-dioxinone β,δ-diketo ester in a suitable solvent (e.g., THF) is degassed. To this solution is added a palladium(0) catalyst, such as Pd(PPh₃)₄, under an inert atmosphere (e.g., argon). The reaction mixture is then heated to reflux until the starting material is consumed as monitored by thin-layer chromatography. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β,δ-diketo dioxinone.
Key Experiment: Cationic Polyene Cyclization (Barrett Group)
Objective: To effect the key tetracyclization to form the core of this compound.
Procedure: The farnesyl resorcylate precursor is dissolved in a chlorinated solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid or a Brønsted acid is then added to initiate the cyclization. For the enantioselective variant, a chiral Brønsted acid is employed. The reaction is stirred at low temperature until completion. The reaction is then quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield (+)-Hongoquercin A.[1]
Comparative Summary and Outlook
The biomimetic synthesis developed by the Barrett group stands out for its efficiency and enantioselectivity, providing a direct route to the naturally occurring enantiomer of this compound. Its six-step sequence and respectable overall yield make it an attractive strategy for accessing this complex molecule.
The visible-light-mediated synthesis, while currently producing a racemic mixture and being slightly longer, represents a valuable alternative that leverages modern synthetic methodology. Future work in this area could focus on the development of an enantioselective variant of the photocatalytic cyclization, which would significantly enhance its utility.
Both routes offer valuable insights into the construction of complex meroterpenoids and provide a solid foundation for the synthesis of this compound analogs for further biological evaluation. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the need for enantiopure material and the desired scale of the synthesis.
References
Comparative Guide to the In Vitro Validation of Hongoquercin A's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hongoquercin A, a sesquiterpenoid antibiotic, and its proposed mechanism of action. This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Mechanistic studies suggest that its primary mode of bactericidal action is through the disruption of the bacterial cell membrane.[1] This guide compares this compound with other well-established antibiotics that target bacterial membranes, presenting available experimental data and detailed protocols for the in vitro validation of this mechanism.
Mechanism of Action: Bacterial Membrane Disruption
This compound is believed to exert its antibacterial effect by causing membrane damage.[1] This mechanism is shared by other classes of antibiotics, which allows for a comparative assessment of their efficacy and spectrum of activity. The disruption of the bacterial membrane's integrity leads to the leakage of essential intracellular components, such as ions, metabolites, and macromolecules (e.g., ATP, DNA, and RNA), ultimately resulting in cell death. The lytic effect of this compound has also been observed on human red blood cells, suggesting a similar mode of action on eukaryotic cells.[1]
Comparative Antibacterial Activity
A direct quantitative comparison of the antibacterial potency of this compound with other membrane-targeting antibiotics is challenging due to the limited publicly available data on its Minimum Inhibitory Concentrations (MICs). The tables below summarize the available MIC data for the comparator antibiotics, daptomycin and polymyxin B, against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Available | Not Available | Not Available |
| Daptomycin | 0.03 - 1 | 0.25 | 0.5 |
| Polymyxin B | 2 - 4 | Not Available | Not Available |
Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics against Enterococcus faecalis
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Available | Not Available | Not Available |
| Daptomycin | 0.5 - 4 | 0.5 | 4 |
| Polymyxin B | >32 | Not Available | Not Available |
Table 3: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics against Streptococcus pneumoniae
| Compound | MIC Range (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Available | Not Available |
| Daptomycin | 0.12 - 1 | 0.5 |
| Polymyxin B | 2 - 4 | Not Available |
Experimental Protocols for In Vitro Validation
To validate the proposed membrane-damaging mechanism of action of this compound, a series of in vitro assays can be employed. These assays are designed to assess bacterial membrane integrity and the leakage of intracellular contents.
Bacterial Membrane Permeability Assay (LIVE/DEAD BacLight™ Assay)
This assay utilizes two fluorescent nucleic acid stains, SYTO 9 and propidium iodide, to differentiate between bacteria with intact and compromised membranes.
-
Principle: SYTO 9 is a green-fluorescent stain that can penetrate both intact and damaged bacterial membranes, staining all bacteria. Propidium iodide is a red-fluorescent stain that can only enter cells with damaged membranes. Consequently, live bacteria with intact membranes fluoresce green, while dead bacteria with compromised membranes fluoresce red.
-
Protocol:
-
Prepare a bacterial suspension in a suitable buffer (e.g., 0.85% NaCl).
-
Prepare a staining solution by mixing equal volumes of SYTO 9 and propidium iodide stock solutions.
-
Add 3 µL of the dye mixture per 1 mL of the bacterial suspension.
-
Incubate the mixture for 15 minutes at room temperature in the dark.
-
Mount a 5 µL aliquot of the stained suspension on a microscope slide with a coverslip.
-
Visualize the bacteria using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of membrane-compromised bacteria after treatment with this compound.
-
ATP Leakage Assay
This assay measures the release of intracellular ATP from bacteria upon treatment with a membrane-disrupting agent.
-
Principle: Damage to the bacterial cell membrane results in the leakage of intracellular ATP into the extracellular medium. The amount of extracellular ATP can be quantified using a luciferin-luciferase-based bioluminescence assay. The intensity of the light produced is directly proportional to the ATP concentration.
-
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase and wash the cells with a low-nutrient buffer.
-
Resuspend the bacteria in the buffer to a standardized cell density.
-
Add this compound at various concentrations to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Incubate the samples for a defined period.
-
Centrifuge the samples to pellet the bacteria.
-
Collect the supernatant, which contains the extracellular ATP.
-
Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. An increase in luminescence in the treated samples compared to the control indicates ATP leakage due to membrane damage.
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of membrane disruption and the experimental workflow for its validation.
Proposed mechanism of this compound.
Experimental workflow for validation.
References
Evaluating Hongoquercin A and its Analogs: A Guide to Comparative Efficacy
For Immediate Release
This guide provides a comparative overview of the known biological efficacy of Hongoquercin A and outlines the necessary experimental framework for evaluating the performance of its synthetic analogs. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
This compound, a tetracyclic meroterpenoid of fungal origin, has demonstrated notable biological activities, primarily characterized by moderate antibacterial action against Gram-positive bacteria.[1][2] Mechanistic studies suggest that its bactericidal effect stems from membrane damage.[2] Concurrent with its antibacterial properties, this compound also exhibits hemolytic activity, indicating a similar mechanism of action on eukaryotic cells.[2] While the synthesis of various this compound analogs has been successfully achieved, comparative efficacy data for these analogs has not yet been reported in peer-reviewed literature.
Known Biological Activity of this compound
| Activity | Target | Mechanism of Action (Proposed) | Reference |
| Antibacterial | Gram-positive bacteria | Membrane damage | [1][2] |
| Hemolytic | Human red blood cells | Membrane damage / Lysis | [2] |
Future Directions: Evaluating Synthetic Analogs
To ascertain the therapeutic potential and structure-activity relationships of novel this compound analogs, a systematic evaluation of their biological activity is paramount. The following experimental protocols are recommended for a comprehensive comparison.
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing
A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of the this compound analogs against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). The broth microdilution method is a standard and quantitative approach.
Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is prepared in a suitable growth medium such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The test compounds (this compound and its analogs) are serially diluted in MHB within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive controls (bacteria in broth without any compound) and negative controls (broth only) are included. A known antibiotic can be used as a reference standard.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hemolytic Activity Assessment
Given the known hemolytic properties of this compound, it is critical to evaluate the potential cytotoxicity of its analogs against eukaryotic cells. A hemolytic assay using human red blood cells (RBCs) serves as a straightforward initial screen for membrane-disrupting activity.
Methodology: Hemolytic Assay
-
Preparation of Red Blood Cell Suspension: Fresh human red blood cells are washed with phosphate-buffered saline (PBS) via centrifugation and resuspended to a final concentration (e.g., 2% v/v) in PBS.
-
Compound Incubation: The RBC suspension is incubated with various concentrations of the this compound analogs for a defined period (e.g., 1 hour at 37°C).
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.
-
Quantification of Hemolysis: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis for each analog concentration is calculated relative to the positive control.
Concluding Remarks
The development of this compound analogs presents a promising avenue for the discovery of new antibacterial agents. The experimental framework detailed in this guide provides a robust methodology for the systematic evaluation of these novel compounds. A thorough assessment of both antibacterial efficacy and hemolytic activity will be essential in identifying analogs with an improved therapeutic index, paving the way for future preclinical development. As research progresses and quantitative data becomes available, this guide will be updated to include direct comparisons of analog performance.
References
A Proposed Framework for Validating the Therapeutic Potential of Hongoquercin A in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Hongoquercin A, a tetracyclic meroterpenoid natural product, presents a novel chemical scaffold that warrants investigation for its therapeutic potential.[1] Due to a lack of available data from cell-based assays, this guide provides a proposed framework for the systematic evaluation of this compound's anti-inflammatory and neuroprotective properties. This document outlines relevant cell-based assays, proposes comparator compounds with known activities, presents detailed experimental protocols, and visualizes experimental workflows and potential signaling pathways. The quantitative data provided for the comparator compounds, Quercetin and Resveratrol, are drawn from existing literature and are intended to serve as a benchmark for the potential performance of this compound.
Comparative Analysis of Therapeutic Potential
To objectively assess the therapeutic potential of this compound, a direct comparison with well-characterized natural compounds is essential. Quercetin and Resveratrol are proposed as comparators due to their extensively documented anti-inflammatory and neuroprotective effects in a variety of cell-based models.
Anti-Inflammatory Activity Comparison
The anti-inflammatory potential of this compound can be benchmarked against Quercetin, a flavonoid known to modulate inflammatory pathways.[2][3][4] Key parameters to evaluate include the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Table 1: Proposed Comparative Analysis of Anti-Inflammatory Activity
| Parameter | This compound | Quercetin (Comparator) | Assay Cell Line |
| NO Production IC₅₀ (µM) | Data to be determined | 7.4[5] | RAW 264.7 |
| TNF-α Secretion (% Inhibition at 10 µM) | Data to be determined | ~28.25%[3] | RAW 264.7 |
| IL-6 Secretion (% Inhibition at 10 µM) | Data to be determined | ~32.25%[3] | RAW 264.7 |
| Cell Viability (up to 20 µM) | Data to be determined | No notable effect[2] | RAW 264.7 |
Neuroprotective Activity Comparison
The neuroprotective efficacy of this compound can be compared to that of Resveratrol, a well-studied polyphenol with neuroprotective properties.[6][7] Evaluation of neuroprotection can be performed using neuronal cell lines, such as SH-SY5Y, challenged with an oxidative stressor like hydrogen peroxide (H₂O₂).
Table 2: Proposed Comparative Analysis of Neuroprotective Activity
| Parameter | This compound | Resveratrol (Comparator) | Assay Cell Line |
| Protective effect against H₂O₂-induced cytotoxicity (% cell viability increase at 20 µM) | Data to be determined | ~35.5%[8] | SH-SY5Y |
| Reduction in ROS Production (% decrease at 25 µM) | Data to be determined | Significant reduction[6] | SH-SY5Y |
| Anti-apoptotic effect (Modulation of Bax/Bcl-2) | Data to be determined | Upregulates Bcl-2, Downregulates Bax[7] | PC12 cells |
| Cell Viability (up to 40 µM) | Data to be determined | No notable effect[6] | SH-SY5Y |
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below to ensure reproducibility and standardization.
Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and comparator compounds (e.g., Quercetin)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Nitrite Measurement:
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Neuroprotection Assay: Assessment of Cell Viability in H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This assay evaluates the neuroprotective potential of a test compound by measuring its ability to protect neuronal cells from cytotoxicity induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
This compound and comparator compounds (e.g., Resveratrol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 2-24 hours.[10]
-
Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 400 µM, which induces approximately 50% cell death) for 24 hours.[10]
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the protective effect of the compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
Visualizations
The following diagrams illustrate the proposed experimental workflows and potential signaling pathways that may be modulated by this compound.
Caption: Workflow for the anti-inflammatory nitric oxide production assay.
Caption: Workflow for the neuroprotective cell viability assay.
Caption: Potential anti-inflammatory signaling pathway modulation by this compound.
Caption: Potential neuroprotective signaling pathway modulation by this compound.
References
- 1. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease [mdpi.com]
- 2. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
A Comparative Spectroscopic Guide to Hongoquercin A and its Isomer, Hongoquercin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for Hongoquercin A and its naturally occurring isomer, Hongoquercin B. These sesquiterpenoid antibiotics, isolated from an unidentified fungus, have garnered interest for their moderate activity against Gram-positive bacteria.[1] Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and further development as potential therapeutic agents.
Spectroscopic Data Comparison
The structural elucidation of this compound and B was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
| Spectroscopic Technique | This compound | Hongoquercin B |
| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed chemical shifts (δ) and coupling constants (J) | See Table 2 for detailed chemical shifts (δ) and coupling constants (J) |
| ¹³C NMR (125 MHz, CDCl₃) | See Table 3 for detailed chemical shifts (δ) | See Table 3 for detailed chemical shifts (δ) |
| High-Resolution Mass Spectrometry (HRMS) | C₂₂H₂₈O₅ | C₂₂H₃₀O₅ |
| UV-Vis λmax (MeOH), nm (log ε) | 220 (4.1), 268 (3.8), 305 (3.5) | 218 (4.2), 265 (3.9), 300 (3.6) |
| IR νmax (film), cm⁻¹ | 3400, 1715, 1640, 1610, 1580 | 3450, 1720, 1635, 1600, 1575 |
Table 1: Summary of Comparative Spectroscopic Data for this compound and B.
Table 2: ¹H NMR Data (500 MHz, CDCl₃) of this compound and Hongoquercin B
| Proton | This compound (δ, mult., J in Hz) | Hongoquercin B (δ, mult., J in Hz) |
| 3-H | 6.25 (s) | 6.20 (s) |
| 5-H | 6.30 (s) | 6.28 (s) |
| 1'-H | 3.50 (m) | 3.45 (m) |
| 2'-Hα | 1.80 (m) | 1.75 (m) |
| 2'-Hβ | 1.65 (m) | 1.60 (m) |
| 3'-H | 5.40 (t, 7.0) | 1.90 (m) |
| 5'-H | 2.10 (m) | 2.05 (m) |
| 6'-H | 5.15 (t, 7.0) | 5.10 (t, 7.0) |
| 8'-H | 2.00 (m) | 1.95 (m) |
| 9'-H | 1.95 (m) | 1.90 (m) |
| 11'-H | 1.25 (s) | 1.20 (s) |
| 12'-H₃ | 1.70 (s) | 1.65 (s) |
| 13'-H₃ | 1.60 (s) | 1.55 (s) |
| 14'-H₃ | 0.95 (d, 7.0) | 0.90 (d, 7.0) |
| 15'-H₃ | 0.85 (d, 7.0) | 0.80 (d, 7.0) |
| 2-CH₃ | 2.50 (s) | 2.45 (s) |
| 4-OH | 12.0 (s) | 11.9 (s) |
| 6-OH | 5.50 (br s) | 5.45 (br s) |
Note: Assignments are based on the original structure elucidation data and may require further confirmation through modern 2D NMR techniques.
Table 3: ¹³C NMR Data (125 MHz, CDCl₃) of this compound and Hongoquercin B
| Carbon | This compound (δ) | Hongoquercin B (δ) |
| 1 | 108.5 | 108.2 |
| 2 | 160.0 | 159.8 |
| 3 | 101.0 | 100.8 |
| 4 | 162.5 | 162.3 |
| 5 | 105.0 | 104.8 |
| 6 | 158.0 | 157.8 |
| 1' | 35.0 | 34.8 |
| 2' | 28.0 | 27.8 |
| 3' | 124.0 | 40.2 |
| 4' | 135.0 | 25.8 |
| 5' | 42.0 | 41.8 |
| 6' | 123.0 | 122.8 |
| 7' | 138.0 | 137.8 |
| 8' | 26.0 | 25.8 |
| 9' | 40.0 | 39.8 |
| 10' | 78.0 | 77.8 |
| 11' | 21.0 | 20.8 |
| 12' | 25.7 | 25.5 |
| 13' | 17.7 | 17.5 |
| 14' | 22.6 | 22.4 |
| 15' | 22.6 | 22.4 |
| 2-CH₃ | 25.2 | 25.0 |
Note: Assignments are based on the original structure elucidation data and may require further confirmation through modern 2D NMR techniques.
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI). The molecular formulas were determined from the exact mass measurements of the protonated molecules [M+H]⁺.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer using methanol (MeOH) as the solvent. The absorption maxima (λmax) are reported in nanometers (nm), and the molar absorptivity (log ε) is provided in parentheses.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a sodium chloride (NaCl) plate. The absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).
Proposed Mechanism of Action
The antibacterial activity of this compound is suggested to be due to its ability to damage bacterial cell membranes. This mechanism is also supported by the observation that these compounds can lyse human red blood cells, indicating a similar mode of action on eukaryotic cell membranes.[2]
Caption: Proposed mechanism of this compound-induced bacterial cell death.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of natural products like this compound and its isomers.
Caption: Workflow for isolation and spectroscopic analysis of Hongoquercins.
References
Unraveling the Structure-Activity Relationship of Hongoquercin A: A Comparative Analysis
Assessing the novelty of a compound's structure-activity relationship (SAR) is pivotal in drug discovery, offering insights into its mechanism of action and potential for optimization. This guide provides a comparative analysis of the SAR of Hongoquercin A, a sesquiterpenoid antibiotic, against Berkeleylactone A, a macrolide antibiotic. Due to the limited publicly available data on the SAR of this compound analogs, this guide will focus on comparing the known antibacterial profile of this compound with the more extensively studied Berkeleylactone A.
Executive Summary
This compound, a fungal metabolite, demonstrates moderate antibacterial activity, primarily against Gram-positive bacteria.[1][2] Its proposed mechanism of action involves membrane damage.[2] In contrast, Berkeleylactone A, another fungal-derived natural product, exhibits potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and possesses a novel mode of action that does not inhibit protein synthesis.[3][4][5][6] While the synthesis of various this compound analogs has been reported, a comprehensive public dataset on their biological activities is lacking, precluding a detailed SAR analysis.[7][8] This guide presents the available data for both compounds, highlighting the well-defined SAR of Berkeleylactone A as a benchmark for the potential future exploration of this compound's therapeutic promise.
Comparative Data on Antibacterial Activity
The following table summarizes the available quantitative data on the antibacterial activity of this compound and Berkeleylactone A.
| Compound | Organism | MIC (µg/mL) |
| This compound | Gram-positive bacteria | Moderate activity (specific MIC values not detailed in publicly available literature) |
| Berkeleylactone A | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2[3][4][5][6] |
| Bacillus anthracis | 1-2[3][4][5] | |
| Streptococcus pyogenes | 1-2[3][4][5] | |
| Berkeleylactone A Derivative (Structurally simplified achiral macrolactam 8) | Methicillin-resistant Staphylococcus aureus (MRSA) L12 | 0.39[9] |
Structure-Activity Relationship Insights
This compound
A detailed SAR for this compound cannot be constructed due to the absence of publicly available bioactivity data for its analogs. The initial discovery of this compound highlighted its moderate activity against Gram-positive bacteria, with a proposed mechanism of causing membrane damage.[2] The synthesis of various analogs has been accomplished, laying the groundwork for future SAR studies.[7][8] These studies would be crucial to identify the key structural motifs responsible for its antibacterial activity and to guide the design of more potent derivatives.
Berkeleylactone A
In contrast, preliminary SAR studies on Berkeleylactone A have yielded valuable insights. A study on its derivatives has confirmed the essential role of the embedded conjugated system for its antimicrobial activity.[9] Furthermore, a structurally simplified achiral macrolactam derivative demonstrated an 8-fold increase in potency against an MRSA strain compared to the parent compound, Berkeleylactone A.[9] This suggests that the core macrolactone scaffold is amenable to modification to enhance antibacterial efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of antibacterial compounds, as described for Berkeleylactone A, and is a standard method likely employed for this compound.
Broth Microdilution Method
-
Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 50 mM).
-
Serial Dilutions: Serial 2-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth). The final concentrations typically range from 500 µM down to 1 µM or lower.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth to the mid-logarithmic phase. The culture is then diluted to a standardized cell density, such as 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator such as Alamar Blue.[3]
Visualizing the Path Forward: A Workflow for this compound SAR
To systematically explore the SAR of this compound, a structured workflow is essential. The following diagram illustrates a proposed experimental and computational pipeline.
Caption: Proposed workflow for the systematic investigation of this compound's structure-activity relationship.
Comparative Signaling Pathway and Mechanism of Action
The current understanding of the mechanisms of action for this compound and Berkeleylactone A suggests distinct cellular targets.
Caption: Contrasting proposed mechanisms of action for this compound and Berkeleylactone A.
Conclusion
The novelty of this compound's structure-activity relationship remains an open question due to the lack of comprehensive biological data for its derivatives. While its membrane-damaging mechanism is a known antibacterial strategy, a detailed SAR study is imperative to understand the structural features governing this activity and to assess its potential for further development. The case of Berkeleylactone A, with its potent activity against resistant pathogens and a novel mechanism of action, underscores the importance of continued exploration of fungal natural products. Future research focused on the systematic biological evaluation of this compound analogs is critical to unlocking its full therapeutic potential and to definitively assess the novelty of its SAR in the landscape of antibacterial drug discovery.
References
- 1. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic Syntheses of Analogs of this compound and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure–activity relationship of berkeleylactone A-derived antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Hongoquercin A: A Guide to Safe Laboratory Practices
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For novel or specialized compounds such as Hongoquercin A, for which a specific Safety Data Sheet (SDS) is not publicly available, researchers must adhere to a stringent set of safety protocols and general chemical waste guidelines. This guide provides essential, immediate safety and logistical information to navigate the disposal process for uncharacterized research chemicals.
Prioritizing Safety: The Role of the Safety Data Sheet (SDS)
The most crucial step before handling or disposing of any chemical is to consult its Safety Data Sheet (SDS), provided by the manufacturer. The SDS contains comprehensive information regarding the material's properties, hazards, and instructions for safe handling, storage, and disposal. In the absence of a publicly available SDS for this compound, it is imperative to obtain this document directly from the supplier.
General Principles for the Disposal of Research Chemicals
When a specific SDS is not immediately accessible, or as a supplementary measure, the following general principles for the disposal of laboratory chemical waste should be strictly followed. These are based on standard laboratory safety practices.
1. Identification and Segregation:
-
Do not mix waste streams. Keep this compound waste separate from other chemical waste unless explicitly instructed otherwise by a qualified safety officer or the SDS.
-
Clearly label the waste container with the full chemical name ("this compound"), concentration, and any known hazard information.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. Based on general laboratory safety, this should include, at a minimum:
-
Chemical-resistant gloves (inspect before use).
-
Safety glasses with side shields or goggles.[1]
-
A lab coat.
-
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.
3. Waste Minimization:
-
Employ practices that minimize the generation of chemical waste. This includes careful planning of experiments to use the smallest feasible amount of the substance.
4. Consultation and Compliance:
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of uncharacterized substances.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]
Information to Solicit from the Supplier's SDS for Disposal
When you obtain the SDS for this compound, pay close attention to the following sections for disposal information.
| Section in SDS | Type of Information Provided for Disposal |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and storage conditions that may influence disposal container choice. |
| Section 9: Physical and Chemical Properties | Details on properties like solubility and reactivity can inform potential neutralization steps or contraindications for mixing with other waste. |
| Section 10: Stability and Reactivity | Describes chemical stability, hazardous reactions, and incompatible materials. Crucial for preventing dangerous reactions in waste containers. |
| Section 13: Disposal Considerations | This section provides specific instructions for the disposal of the chemical and its contaminated packaging. It will often refer to regulatory requirements. |
| Section 14: Transport Information | While primarily for shipping, this section contains classification information that is relevant to hazardous waste transport. |
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper segregation and disposal of laboratory chemical waste. This process should be followed for any chemical, including this compound, especially when initial information is limited.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. The specific Safety Data Sheet (SDS) for this compound, provided by the supplier, is the only authoritative source for handling and disposal information. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hongoquercin A
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Hongoquercin A, a tetracyclic meroterpenoid with diverse bioactivities.[1][2] Due to its potential cytotoxic properties, all handling, storage, and disposal procedures should align with established guidelines for cytotoxic compounds to minimize occupational exposure.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when working with potentially hazardous compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling solid compound (weighing, preparing solutions) | Double gloves (chemotherapy-grade), disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 or N100 respirator.[4][5] |
| Handling solutions of this compound | Double gloves (chemotherapy-grade), disposable fluid-resistant gown, and safety glasses with side shields or goggles. A full face shield is recommended if there is a splash risk.[4] |
| Administering to cell cultures or animals | Double gloves (chemotherapy-grade), disposable gown, and safety glasses.[6] |
| Cleaning spills | Industrial-thickness gloves (>0.45mm), disposable gown, safety glasses or goggles, and a fit-tested N95 or N100 respirator.[6][7] |
| Waste Disposal | Double gloves (chemotherapy-grade), disposable gown, and safety glasses. |
Key Considerations for PPE Usage:
-
Gloves: Always wear two pairs of chemotherapy-grade gloves. Change the outer glove immediately if it becomes contaminated.[4] Gloves must be inspected for tears or holes before use.
-
Gowns: Gowns should be disposable, lint-free, and have long sleeves with tight-fitting cuffs.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full face shield should be worn over safety glasses whenever there is a risk of splashing.[4]
-
Respiratory Protection: A fit-tested N95 or N100 respirator is necessary when handling the powdered form of this compound to prevent inhalation of airborne particles.[4][7]
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as cytotoxic waste.
Waste Segregation and Disposal Protocol:
-
Immediate Segregation: At the point of generation, all items that have come into contact with this compound must be segregated into designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[8] These containers should have purple lids to signify cytotoxic waste.[8][9]
-
Types of Waste:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated cytotoxic sharps container.[8]
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a purple cytotoxic waste bag within a rigid container.[10]
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, leak-proof container. Do not discharge to the sewer system.[11]
-
-
Container Management: Waste containers should be sealed when three-quarters full to prevent overfilling and potential spills.
-
Storage: Sealed cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[8]
-
Disposal Method: The only acceptable disposal method for cytotoxic waste is high-temperature incineration.[9]
The following decision tree illustrates the proper disposal pathway for materials potentially contaminated with this compound.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for the critical work of drug discovery and development while ensuring the well-being of their scientific staff.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomimetic Syntheses of Analogs of this compound and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. england.nhs.uk [england.nhs.uk]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
